Product packaging for 2-Hydroxyaclacinomycin B(Cat. No.:CAS No. 85819-82-5)

2-Hydroxyaclacinomycin B

Cat. No.: B1216079
CAS No.: 85819-82-5
M. Wt: 825.8 g/mol
InChI Key: YKOJDLMFXPQKSN-UHFFFAOYSA-N
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Description

2-Hydroxyaclacinomycin B is a novel anthracycline antibiotic with marked antitumor activity, first developed through the protoplast fusion of Streptomyces galilaeus mutants . As a member of the anthracycline family, its primary research value lies in its mechanism of action, which involves intercalating into DNA to form a stable complex within the minor groove of the helix . This reversible binding potently inhibits the activity of DNA topoisomerase II, a critical enzyme for DNA replication and transcription, thereby hampering these essential processes in cancer cells . Like its analog Aclacinomycin A (Aclarubicin), this compound is also known to inhibit RNA synthesis and can evict histones, leading to damage to chromatin structure . Preclinical studies have demonstrated its patent antitumor efficacy against murine leukemia L1210 cells, positioning it as a valuable candidate for investigating new oncological therapies . Compared to other anthracyclines like doxorubicin, analogs in its class have been noted for exhibiting high antitumor activity with potentially lower cardiotoxicity, making it a compound of interest for structure-activity relationship (SAR) studies . This product is provided for research purposes such as in vitro cell culture studies and biochemical assays. It is intended for use by qualified laboratory or research professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H51NO16 B1216079 2-Hydroxyaclacinomycin B CAS No. 85819-82-5

Properties

CAS No.

85819-82-5

Molecular Formula

C42H51NO16

Molecular Weight

825.8 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3

InChI Key

YKOJDLMFXPQKSN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O

Synonyms

2-hydroxyaclacinomycin B
2HO-ACM-B

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Engineered Biosynthesis of 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-Hydroxyaclacinomycin B, a novel anthracycline antibiotic. This document details the enzymatic steps, genetic basis, and the necessary experimental protocols for its production through metabolic engineering. The information presented is curated for specialists in drug development and microbial biosynthesis.

Introduction

Aclacinomycins are a class of anthracycline antibiotics with potent antitumor activity, produced by various Streptomyces species. The common aclacinomycins, such as aclacinomycin A and B, are glycosides composed of a polyketide-derived aglycone, aklavinone, and a trisaccharide chain. This compound is a derivative of this family, distinguished by a hydroxyl group at the C-2 position of the aklavinone core. This modification is of significant interest as it has the potential to alter the pharmacological properties of the parent compound, potentially leading to improved therapeutic efficacy or reduced side effects.

The biosynthesis of this compound is not known to occur naturally. Instead, it is the product of targeted genetic engineering of the aclacinomycin biosynthetic pathway. This guide will first provide an overview of the natural aclacinomycin biosynthetic pathway as a foundation, followed by a detailed description of the engineered pathway that introduces the 2-hydroxyl group.

The Natural Aclacinomycin Biosynthetic Pathway: A Foundation

The biosynthesis of aclacinomycins in Streptomyces galilaeus begins with the construction of the tetracyclic aglycone, aklavinone, by a type II polyketide synthase (PKS). The pathway can be broadly divided into three main stages: aglycone biosynthesis, glycosylation, and terminal sugar modification.

Aklavinone Biosynthesis

The formation of aklavinone starts from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. This process is catalyzed by a minimal PKS complex comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). The resulting poly-β-ketone chain undergoes a series of cyclization, aromatization, and reduction reactions, catalyzed by a suite of enzymes encoded by the akn gene cluster, to yield the characteristic tetracyclic structure of aklavinone.

Glycosylation of Aklavinone

Once aklavinone is synthesized, it is decorated with a trisaccharide chain. This process is catalyzed by a series of glycosyltransferases (GTs). The sugar moieties, including L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose, are synthesized from glucose-1-phosphate and transferred sequentially to the C-7 hydroxyl group of aklavinone.

Conversion of Aclacinomycin A to Aclacinomycin B

The final step in the biosynthesis of aclacinomycin B is the conversion of its precursor, aclacinomycin A. This reaction is catalyzed by a cytoplasmic oxidoreductase, which reduces the C-4' keto group of the terminal L-cinerulose sugar of aclacinomycin A to a hydroxyl group, yielding aclacinomycin B.[1]

Engineered Biosynthesis of 2-Hydroxy-Aklavinone

The key modification to produce this compound is the introduction of a hydroxyl group at the C-2 position of the aklavinone aglycone. This has been achieved through a creative feat of synthetic biology, specifically by reprogramming the PKS cassette.

In a notable study, researchers swapped the native ketoreductase (KR) and the first-ring cyclase enzymes of the aclacinomycin PKS with an aromatase/cyclase from the mithramycin biosynthetic pathway.[2][3][4] This engineered PKS, lacking the reductive activity of the native KR, leads to the formation of a 2-hydroxylated polyketide intermediate, which then cyclizes to form 2-hydroxy-aklavinone.

The following diagram illustrates the engineered biosynthetic pathway for 2-hydroxy-aklavinone.

Engineered_2_Hydroxy_Aklavinone_Biosynthesis cluster_PKS Engineered Polyketide Synthase (PKS) cluster_Tailoring Tailoring Reactions Propionyl_CoA Propionyl-CoA Engineered_PKS Minimal PKS (KSα, KSβ, ACP) Propionyl_CoA->Engineered_PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->Engineered_PKS Polyketide Poly-β-ketone Chain Engineered_PKS->Polyketide Mithramycin_ARO_CYC Mithramycin Aromatase/Cyclase Polyketide->Mithramycin_ARO_CYC C7-C12 cyclization & aromatization Post_PKS_Enzymes Post-PKS Tailoring Enzymes (Cyclases, etc.) Mithramycin_ARO_CYC->Post_PKS_Enzymes Hydroxy_Aklavinone 2-Hydroxy-Aklavinone Post_PKS_Enzymes->Hydroxy_Aklavinone

Engineered biosynthesis of 2-hydroxy-aklavinone.

Glycosylation of 2-Hydroxy-Aklavinone and Conversion to this compound

Following the successful biosynthesis of the 2-hydroxy-aklavinone aglycone, the subsequent steps are hypothesized to be carried out by the native enzymes of the aclacinomycin pathway. It is proposed that the glycosyltransferases responsible for attaching the trisaccharide chain to aklavinone possess sufficient substrate flexibility to recognize and glycosylate 2-hydroxy-aklavinone. This would lead to the formation of 2-Hydroxyaclacinomycin A.

Subsequently, the cytoplasmic oxidoreductase that converts aclacinomycin A to aclacinomycin B is expected to act on 2-Hydroxyaclacinomycin A, reducing its terminal sugar to yield the final product, this compound.

The proposed final steps of the pathway are depicted below.

Final_Steps_to_2_Hydroxyaclacinomycin_B Hydroxy_Aklavinone 2-Hydroxy-Aklavinone GTs Aclacinomycin Glycosyltransferases (GTs) Hydroxy_Aklavinone->GTs Hydroxy_Acm_A 2-Hydroxyaclacinomycin A GTs->Hydroxy_Acm_A Oxidoreductase Aclacinomycin Oxidoreductase Hydroxy_Acm_A->Oxidoreductase Hydroxy_Acm_B This compound Oxidoreductase->Hydroxy_Acm_B Sugars TDP-sugars Sugars->GTs

Proposed glycosylation and final modification steps.

Data Presentation

Quantitative data on the production of 2-hydroxylated anthracyclinones is currently limited in the public domain. The pioneering study focused on the successful generation and structural characterization of these novel compounds. However, for context, the production titers of the parent compound, aklavinone, in engineered Streptomyces coelicolor strains are presented below. It is anticipated that the yields of 2-hydroxy-aklavinone would be in a similar range, subject to optimization of fermentation conditions.

CompoundHost StrainProduction Titer (mg/L)Reference
AklavinoneS. coelicolor M1152ΔmatAB~5-10[2]
9-epi-aklavinoneS. coelicolor M1152ΔmatAB~10-20[2]

Experimental Protocols

This section provides a general outline of the key experimental methodologies required for the production of this compound, based on the procedures described for the generation of 2-hydroxylated anthracyclinones.[2][3][4]

Genetic Engineering of the PKS Cassette
  • Gene Synthesis and Cloning: The gene encoding the aromatase/cyclase from the mithramycin biosynthetic pathway is synthesized with appropriate codon optimization for expression in Streptomyces. The native ketoreductase and cyclase genes in the aclacinomycin PKS expression plasmid are replaced with the mithramycin aromatase/cyclase gene using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).

  • Host Strain Transformation: The engineered PKS expression plasmid is introduced into a suitable Streptomyces host strain, such as S. coelicolor M1152ΔmatAB, via protoplast transformation or intergeneric conjugation from E. coli.

Fermentation and Metabolite Production
  • Seed Culture Preparation: A seed culture of the recombinant Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., TSB) with spores and incubating at 30°C with shaking for 48-72 hours.

  • Production Culture: The seed culture is used to inoculate a production medium (e.g., R5A medium). The production culture is incubated at 30°C with shaking for 5-7 days.

  • Metabolite Extraction: After incubation, the culture broth is acidified (e.g., to pH 2-3 with oxalic acid) and extracted with an organic solvent such as ethyl acetate. The organic phase is collected and evaporated to dryness.

Analysis and Characterization of this compound
  • High-Performance Liquid Chromatography (HPLC): The crude extract is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC coupled with a diode array detector (DAD) or a mass spectrometer (MS). A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing a small amount of acid (e.g., 0.1% formic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, the 2-hydroxylated compounds are purified by preparative or semi-preparative HPLC. The purified compounds are then subjected to 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to confirm the structure and the position of the hydroxyl group.

Conclusion

The biosynthesis of this compound represents a significant advancement in the field of combinatorial biosynthesis and metabolic engineering of natural products. By rationally redesigning the polyketide synthase complex, it is possible to generate novel anthracycline derivatives with potentially enhanced therapeutic properties. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to explore the production and biological evaluation of this promising new compound. Further research will be necessary to optimize production titers and to fully characterize the pharmacological profile of this compound.

References

2-Hydroxyaclacinomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. As a member of the aclacinomycin family, it shares a common structural framework and is anticipated to exhibit similar biological activities, primarily centered around the disruption of nucleic acid synthesis and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the generalized mechanism of action of this compound, drawing from the broader knowledge of aclacinomycins and anthracyclines due to the limited specific data on this particular analog.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C42H51NO16.[1] It is classified as an anthracycline antibiotic and has been isolated from Streptomyces galilaeus A-862 (FERM BP-45).[1][2]

Chemical Identifiers
PropertyValueReference
IUPAC Name methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-({(2R,4S,5S,6S)-4-(dimethylamino)-5-[({2S,4S,6S)-4-hydroxy-6-methyl-5-({(2S,4R,6R)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl}oxy)tetrahydro-2H-pyran-2-yl}oxy]-6-methyltetrahydro-2H-pyran-2-yl}oxy)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylateN/A
CAS Number 85819-82-5[1]
Molecular Formula C42H51NO16[1]
Molecular Weight 825.85 g/mol [1]
SMILES CCC1(C--INVALID-LINK--O[C@H]5C--INVALID-LINK--C)O[C@H]6C--INVALID-LINK--C)O[C@H]7C--INVALID-LINK--C)O)O)N(C)C">C@HO)ON/A

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not extensively available in public literature, it is known to be an anthracycline antibiotic that significantly inhibits RNA synthesis and exhibits antitumor activity.[1] The mechanism of action for aclacinomycins, and anthracyclines in general, is multi-faceted and involves several key cellular processes.

Generalized Mechanism of Action for Aclacinomycins

Aclacinomycins, including Aclacinomycin A, exert their cytotoxic effects through a combination of mechanisms:

  • DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with the processes of DNA replication and transcription.

  • Topoisomerase Inhibition: Aclacinomycins are known to inhibit both topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, aclacinomycins lead to the accumulation of DNA strand breaks, which ultimately triggers apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can participate in redox cycling, leading to the production of superoxide radicals and other reactive oxygen species. This induces oxidative stress within the cancer cells, causing damage to cellular components such as lipids, proteins, and DNA.

  • Inhibition of RNA Synthesis: Aclacinomycins have been shown to be potent inhibitors of RNA synthesis. This is a key aspect of their antitumor activity, as it halts the production of proteins necessary for cell growth and proliferation.

Signaling Pathways

The induction of DNA damage and oxidative stress by aclacinomycins can trigger a cascade of intracellular signaling pathways, ultimately leading to programmed cell death (apoptosis). While a specific signaling pathway for this compound has not been elucidated, the general mechanism of anthracyclines involves the activation of stress-activated protein kinases and the p53 tumor suppressor pathway.

Anthracycline_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 2-Hydroxyaclacinomycin_B This compound DNA DNA 2-Hydroxyaclacinomycin_B->DNA Intercalation Topoisomerase_I_II Topoisomerase I/II 2-Hydroxyaclacinomycin_B->Topoisomerase_I_II Inhibition ROS Reactive Oxygen Species (ROS) 2-Hydroxyaclacinomycin_B->ROS Generation Replication_Transcription_Block Replication & Transcription Block DNA->Replication_Transcription_Block DNA_Damage DNA Strand Breaks Topoisomerase_I_II->DNA_Damage Apoptosis_Pathway Apoptotic Signaling DNA_Damage->Apoptosis_Pathway Replication_Transcription_Block->Apoptosis_Pathway Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death experimental_workflow Start Start: Compound This compound Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Cytotoxicity_Assay 2. Cytotoxicity Assay (e.g., MTT, XTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination 3. Determine IC50 Value Cytotoxicity_Assay->IC50_Determination Mechanism_Studies 4. Mechanistic Studies IC50_Determination->Mechanism_Studies Topoisomerase_Assay Topoisomerase Inhibition Assay Mechanism_Studies->Topoisomerase_Assay RNA_Synthesis_Assay RNA Synthesis Inhibition Assay Mechanism_Studies->RNA_Synthesis_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay ROS_Detection ROS Detection Assay (e.g., DCFDA) Mechanism_Studies->ROS_Detection End End: Characterization of Biological Activity Topoisomerase_Assay->End RNA_Synthesis_Assay->End Apoptosis_Assay->End ROS_Detection->End

References

2-Hydroxyaclacinomycin B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hydroxyaclacinomycin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for this compound. This guide provides the known core data for this compound and leverages detailed information from its close analogue, Aclacinomycin A, to present a representative technical profile. The biological activities and experimental data of Aclacinomycin A are presumed to be similar but not identical to those of this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are established as follows:

IdentifierValueSource
CAS Number 85819-82-5[1]
Molecular Formula C42H51NO16[1]
Molecular Weight 825.85 g/mol [1]

Biological Profile and Mechanism of Action (Inferred from Aclacinomycin Analogs)

This compound belongs to the aclacinomycin family, a group of anthracycline antibiotics known for their potent antitumor properties.[2][3] The primary analogue, Aclacinomycin A (also known as Aclarubicin), is a well-characterized antineoplastic agent.[2][4] The biological activity of this compound is anticipated to follow a similar mechanism.

Aclacinomycins exert their cytotoxic effects through a multi-faceted approach. The core mechanisms include:

  • DNA Intercalation: The planar anthracycline ring structure inserts itself between DNA base pairs, disrupting the normal function of the DNA helix.[5]

  • Topoisomerase Inhibition: Aclacinomycins are inhibitors of both topoisomerase I and II.[5][6] This inhibition prevents the re-ligation of DNA strands, leading to DNA breaks, stalled replication and transcription, and ultimately, apoptosis.[5][7]

  • Inhibition of Nucleic Acid Synthesis: Aclacinomycins demonstrate a strong inhibitory effect on nucleic acid synthesis, with a particular potency against RNA synthesis.[6][8][9]

  • Histone Eviction: Aclacinomycin A has been shown to induce the eviction of histones from chromatin, which contributes to its chemotherapeutic effects.[4]

A significant advantage of aclacinomycins over other anthracyclines like doxorubicin is their reportedly lower cardiotoxicity.[3][9]

Quantitative Biological Data (Aclacinomycin A)

The following table summarizes key quantitative data for Aclacinomycin A, which serves as a reference for the expected potency of this compound.

AssayCell Line / ModelMeasurementValueSource
IC50 (DNA Synthesis) L1210 Leukemia CellsInhibition of [14C]-thymidine incorporation0.30 µg/mL[9]
IC50 (RNA Synthesis) L1210 Leukemia CellsInhibition of [14C]-uridine incorporation0.038 µg/mL[9]
IC50 (Proteolysis) Rabbit ReticulocytesInhibition of ubiquitin-ATP-dependent proteolysis52 µM[6]
In Vivo Antitumor Activity Leukemia L-1210 (Mice)Oral administrationSignificant antitumor effect[6]
In Vivo Antitumor Activity Leukemia P-388 (Mice)Intraperitoneal administrationDose-dependent tumor growth inhibition[6]

Experimental Protocols

While specific experimental protocols for this compound are not available, a standard methodology for evaluating its cytotoxic activity in a cancer cell line would follow a procedure similar to the one detailed below.

Protocol: In Vitro Cytotoxicity Assessment using an MTT Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase using trypsin.
  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).
  • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the background absorbance from a blank well (medium and MTT solution only).
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for Aclacinomycins

The following diagram illustrates the generally accepted mechanism by which aclacinomycin-class antibiotics induce cell death.

G Conceptual Mechanism of Aclacinomycin Action cluster_cell Cancer Cell Aclacinomycin Aclacinomycin DNA Nuclear DNA Aclacinomycin->DNA Intercalation Topo Topoisomerase I/II Aclacinomycin->Topo Inhibition Replication DNA Replication & Transcription DNA->Replication Topo->Replication Required for Breaks DNA Strand Breaks Replication->Breaks Stalling leads to Apoptosis Apoptosis Breaks->Apoptosis Triggers

Caption: Aclacinomycin inhibits replication by intercalating DNA and inhibiting topoisomerases.

General Experimental Workflow for Cytotoxicity Analysis

This diagram outlines the logical flow of an in vitro experiment designed to assess the cytotoxic potential of a test compound.

G Experimental Workflow for In Vitro Cytotoxicity Assay start Start: Cell Culture seed Seed Cells into 96-Well Plates start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) for Effect treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, CellTox) incubate2->assay read Measure Signal (e.g., Absorbance) assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Determine Potency analyze->end

Caption: Workflow for determining the IC50 of a compound using a cell-based assay.

References

In-depth Technical Guide: The Anti-Cancer Mechanisms of 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanisms of Action

Aclacinomycin A and its derivatives are anti-tumor antibiotics known to exhibit selective toxicity against cancer cells.[1] Their efficacy stems from a multi-faceted approach to disrupting critical cellular processes necessary for cancer cell proliferation and survival.[1]

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for anthracyclines is their ability to intercalate into the DNA double helix.[1] This insertion between base pairs disrupts the normal structure of DNA, creating a physical impediment to the processes of DNA replication and transcription.[1] This disruption leads to significant DNA damage, which can trigger cell cycle arrest and apoptosis.[1]

Furthermore, Aclacinomycin A is a known inhibitor of topoisomerases, enzymes crucial for managing DNA topology during replication.[1][2] Specifically, it has been shown to be a catalytic inhibitor of topoisomerase II and can also stabilize topoisomerase I covalent complexes.[2] Topoisomerase inhibitors can be classified as "poisons" that stabilize the transient DNA-enzyme cleavage complex, leading to persistent DNA strand breaks.[3][4][5] This accumulation of DNA damage is a potent trigger for apoptosis.[3][6]

dot

Caption: Inhibition of Topoisomerase I/II by 2-Hydroxyaclacinomycin B.

Generation of Reactive Oxygen Species (ROS)

Some anti-tumor antibiotics, including anthracyclines, are known to induce the formation of reactive oxygen species (ROS).[1][7] ROS are highly reactive molecules, such as superoxide and hydrogen peroxide, that can cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids.[1][8][9] This oxidative stress can disrupt cellular signaling pathways and contribute to the induction of apoptosis.[10][11] The generation of ROS can activate various signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[9]

dot

Caption: General workflow for in vitro evaluation of anticancer activity.

Conclusion and Future Directions

While specific experimental data on this compound is currently lacking, the established mechanisms of its parent compound, Aclacinomycin A, provide a strong framework for understanding its potential anti-cancer properties. It is highly probable that this compound also functions through DNA intercalation, topoisomerase inhibition, and the induction of ROS, ultimately leading to apoptosis in cancer cells.

Future research should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo studies to confirm these mechanisms and quantify its efficacy. Investigating its differential effects on various cancer cell lines and its potential for synergistic combinations with other chemotherapeutic agents would also be valuable avenues for further exploration. T[12]here are currently no clinical trials specifically investigating this compound. A[13][14] thorough understanding of its molecular interactions and signaling pathways will be crucial for its potential development as a novel anti-cancer therapeutic.

References

The Biological Activity of 2-Hydroxyaclacinomycin B: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases reveals a significant lack of specific data on the biological activity, anticancer mechanisms, and associated signaling pathways of 2-Hydroxyaclacinomycin B. While the name suggests a potential relationship to the aclacinomycin family of anthracycline antibiotics, which are known for their cytotoxic properties, no dedicated research articles, quantitative data, or detailed experimental protocols for this compound could be retrieved.

This in-depth technical guide was intended for researchers, scientists, and drug development professionals. However, the absence of specific literature on this compound prevents a detailed analysis of its biological functions. General information about related compounds, such as aclacinomycin A, indicates that this class of molecules typically exhibits anticancer activity through mechanisms like DNA intercalation and inhibition of topoisomerase II. It is plausible that this compound, if it is a related analogue, might share some of these characteristics.

The initial search strategy aimed to collate quantitative data (e.g., IC50 values), detailed experimental methodologies, and elucidate key signaling pathways. Unfortunately, due to the lack of available information, the creation of structured data tables and signaling pathway diagrams as originally planned is not possible at this time.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific biological profile of this compound. Investigators in the field of natural product chemistry and oncology are encouraged to explore this potentially novel compound. Future studies should aim to isolate and characterize this compound, evaluate its cytotoxic and other biological activities in various cell lines and animal models, and investigate its molecular mechanisms of action.

Until such data becomes available, any discussion on the biological activity of this compound would be purely speculative and fall outside the scope of a technical guide based on empirical evidence. We will continue to monitor the scientific literature for any emerging data on this compound and will update this guide accordingly.

A Technical Guide to Streptomyces-Derived 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the production of 2-Hydroxyaclacinomycin B, an anthracycline antibiotic, from Streptomyces species. This document provides a comprehensive overview of the producing organisms, quantitative production data, detailed experimental protocols for fermentation, extraction, and purification, and an elucidation of the biosynthetic pathways involved.

Producing Microorganism: Streptomyces galilaeus

The primary producer of the aclacinomycin complex, which includes this compound, is the bacterium Streptomyces galilaeus. Notably, the strains Streptomyces galilaeus ATCC 31133 and ATCC 31615 are well-documented producers of these valuable secondary metabolites. These filamentous actinomycetes are soil-dwelling bacteria known for their complex secondary metabolism, making them a rich source of bioactive compounds, including many clinically important antibiotics and anticancer agents.

Quantitative Production Data

While specific yields for this compound are not extensively reported as a separate entity, data is available for the production of the broader category of aclacinomycins A and B. It is important to note that this compound is a derivative within this complex, and its yield is inherently linked to the overall production of aclacinomycins. The following table summarizes production yields of aclacinomycins A and B from a mutant strain of Streptomyces galilaeus.

Streptomyces galilaeus StrainCompoundTiter (mg/L)
OBB-731 (FERM-P No. 5402; ATCC 31615)Aclacinomycin A350
OBB-731 (FERM-P No. 5402; ATCC 31615)Aclacinomycin B180

Experimental Protocols

Fermentation Protocol for Aclacinomycin Production

This protocol is adapted from established methods for the cultivation of Streptomyces galilaeus for the production of aclacinomycins.

3.1.1. Media Composition

  • Seed Medium:

    • D-glucose: 20.0 g/L

    • Soluble starch: 20.0 g/L

    • S-3 meat extract: 5.0 g/L

    • Yeast extract: 2.5 g/L

    • K₂HPO₄: 1.0 g/L

    • MgSO₄·7H₂O: 1.0 g/L

    • NaCl: 3.0 g/L

    • CaCO₃: 3.0 g/L

    • Adjust pH to 7.2-7.4 before sterilization.

  • Production Medium:

    • Same composition as the seed medium.

3.1.2. Inoculum Preparation

  • Prepare a spore suspension of Streptomyces galilaeus from a mature agar slant.

  • Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterilized seed medium with the spore suspension.

  • Incubate the seed culture on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours.

3.1.3. Production Fermentation

  • Inoculate a production fermenter containing the sterilized production medium with 5-10% (v/v) of the seed culture.

  • Carry out the fermentation under aerobic conditions at a temperature of 27-32°C and a pH of 6.0-7.5 for 5-7 days.

  • Maintain adequate aeration and agitation to ensure sufficient dissolved oxygen levels.

Extraction and Purification Protocol

The following protocol outlines the steps for extracting and purifying aclacinomycins from the fermentation broth.

  • Separation of Mycelium: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the mycelial cake with a polar organic solvent such as methanol or acetone.

    • Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4.0).

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different aclacinomycin components.

    • Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Final Purification: Pool the fractions containing the desired aclacinomycin and further purify by recrystallization or preparative HPLC to obtain the pure compound.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of aclacinomycins.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.

  • Detection: UV detection at a wavelength of approximately 254 nm or 430 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified standard.

Biosynthesis of Aclacinomycins

The biosynthesis of aclacinomycins in Streptomyces galilaeus is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The formation of this compound is a part of this intricate pathway.

The core of the molecule, aklavinone, is synthesized by the PKS from a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1] Following the creation of the polyketide backbone, a series of cyclization, aromatization, and reduction reactions, catalyzed by enzymes encoded in the aclacinomycin biosynthetic gene cluster, lead to the formation of the tetracyclic aglycone, aklavinone.

Subsequently, glycosyltransferases attach a trisaccharide chain, typically composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose, to the aklavinone core. The final steps of the biosynthesis involve modifications of this sugar chain, which can include hydroxylation events. The formation of this compound is a result of a specific hydroxylation on the aclacinomycin scaffold, catalyzed by a dedicated hydroxylase enzyme.

Visualizing the Biosynthetic and Experimental Workflow

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Aclacinomycin_Biosynthesis Propionyl_CoA Propionyl-CoA PKS Type II Polyketide Synthase (PKS) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS Polyketide Polyketide Backbone PKS->Polyketide Tailoring_Enzymes Cyclases, Aromatases, Reductases Polyketide->Tailoring_Enzymes Aklavinone Aklavinone (Aglycone) Tailoring_Enzymes->Aklavinone Glycosyltransferases Glycosyltransferases Aklavinone->Glycosyltransferases Sugar_Precursors Sugar Precursors (e.g., dTDP-glucose) Sugar_Precursors->Glycosyltransferases Aclacinomycin_Intermediate Aclacinomycin Intermediate Glycosyltransferases->Aclacinomycin_Intermediate Hydroxylase Hydroxylase Aclacinomycin_Intermediate->Hydroxylase Hydroxyaclacinomycin_B This compound Hydroxylase->Hydroxyaclacinomycin_B

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Spore_Stock Streptomyces galilaeus Spore Stock Seed_Culture Seed Culture (48-72h) Spore_Stock->Seed_Culture Production_Fermentation Production Fermentation (5-7 days) Seed_Culture->Production_Fermentation Harvest Harvest & Separate Mycelia Production_Fermentation->Harvest Extraction Solvent Extraction (Mycelia & Broth) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purification Final Purification (Prep-HPLC) Fraction_Analysis->Purification Final_Product Pure this compound Purification->Final_Product QC Quantitative Analysis (HPLC) Final_Product->QC

Caption: Experimental workflow for production and purification.

References

An In-depth Technical Guide on the Antitumor Properties of Aclacinomycin Analogues, with a Focus on Aclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the antitumor properties of aclacinomycin analogues, primarily focusing on Aclacinomycin A and B due to the limited availability of specific data on 2-Hydroxyaclacinomycin B in publicly accessible scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and is based on existing research on these closely related compounds. The antitumor characteristics of this compound may differ from those of Aclacinomycin A and B.

Introduction

Aclacinomycins are a group of anthracycline antibiotics isolated from Streptomyces galilaeus.[1] This class of compounds, which includes Aclacinomycin A, B, and Y, has garnered significant interest for its potent antineoplastic activities.[1] While Aclacinomycin A (also known as Aclarubicin) is the most extensively studied of the group, Aclacinomycin B also exhibits notable antitumor effects. Anthracyclines are a cornerstone of many chemotherapy regimens, and understanding the nuances of individual analogues is crucial for the development of more effective and less toxic cancer therapies. This guide synthesizes the available technical information on the antitumor properties, mechanism of action, and experimental data related to aclacinomycins, with a specific emphasis on Aclacinomycin B where data is available.

Mechanism of Action

The antitumor activity of aclacinomycins is multifaceted, involving several key cellular processes. While the precise mechanisms can vary between analogues, the primary modes of action are DNA intercalation and inhibition of key enzymes involved in DNA replication and transcription.

2.1. DNA Intercalation and Inhibition of RNA Synthesis (Aclacinomycin B)

Aclacinomycin B exerts its cytotoxic effects primarily through the process of DNA intercalation.[2] It inserts itself between the base pairs of the DNA double helix, which in turn disrupts the normal function of DNA-dependent RNA polymerase.[2] This inhibitory action is template-dependent, with a preference for certain DNA sequences. Specifically, Aclacinomycin B more effectively inhibits RNA synthesis on double-stranded DNA templates with alternating purine-pyrimidine sequences, such as poly[d(A-T)] and poly[d(G-C)], compared to homopolymeric sequences.[2] This suggests that the local DNA structure influences the binding and inhibitory activity of Aclacinomycin B. The inhibition is a direct effect on the DNA template, as excess DNA can abolish the inhibitory effect on RNA synthesis, indicating that Aclacinomycin B does not directly inhibit RNA polymerase itself.[2]

2.2. Topoisomerase I and II Inhibition (Aclacinomycin A)

Aclacinomycin A (Aclarubicin) is a known dual inhibitor of topoisomerase I and II.[3][4] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, Aclacinomycin A leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[3] This dual inhibitory action is a distinguishing feature compared to some other anthracyclines that may primarily target one of the two enzymes.[3]

2.3. Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by aclacinomycins, primarily through DNA intercalation and topoisomerase inhibition, activates cellular stress responses that converge on the induction of apoptosis (programmed cell death). Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some 4-hydroxy-2-pyridone derivatives, another class of antitumor compounds, have been shown to induce G0/G1 phase arrest by upregulating p53 and p21.[5] While the specific pathways for aclacinomycins may differ in detail, the ultimate outcome of cell cycle disruption is a common feature of their antitumor activity.

Quantitative Data on Antitumor Activity

The following tables summarize the available quantitative data from in vitro and in vivo studies on aclacinomycin analogues.

Table 1: In Vitro Cytotoxicity of Aclacinomycin A (Aclarubicin)

Cell LineAssay TypeIC50 / EffectReference
Leukemia L-1210[14C]-Thymidine IncorporationIC50: 0.30 µg/ml[6]
Leukemia L-1210[14C]-Uridine IncorporationIC50: 0.038 µg/ml[6]
Murine Bladder Carcinoma (FCB)Monolayer Growth Reduction65% reduction[7]
Murine Bladder Carcinoma (FCB)Stem-cell Colony Formation98% reduction[7]
Murine Bladder Carcinoma (FCB)Thymidine Incorporation98% inhibition[7]
Rabbit ReticulocytesUbiquitin-ATP-dependent ProteolysisIC50: 52 µM[8]

Table 2: In Vivo Antitumor Activity of Aclacinomycin A (Aclarubicin)

Tumor ModelAnimal ModelTreatment RegimenOutcomeReference
Leukemia L-1210CDF1 MiceIntraperitonealSame degree of activity as daunomycin[9]
Leukemia P-388CDF1 MiceIntraperitonealSame degree of activity as daunomycin[9]
Sarcoma-180MiceSubcutaneousSimilar inhibition to adriamycin and daunomycin[9]
6C3HED LymphosarcomaMiceSubcutaneousSimilar inhibition to adriamycin and daunomycin[9]
Murine Bladder Carcinoma (FCB)C57BL MiceNot specified60.6% increase in mean life span[7]
Leukemia L-1210MiceOralSignificant activity[9]
Leukemia P-388Mice0.75-6 mg/kg, IP, dailyDose-dependent tumor growth inhibition[8]
Leukemia L-1210Mice0.6-20 mg/kg, Orally, dailyAntitumor effect[8]

Experimental Protocols

4.1. In Vitro DNA-dependent RNA Synthesis Inhibition Assay (for Aclacinomycin B)

This protocol is based on the methodology described for studying the effect of Aclacinomycin B on RNA synthesis.[2]

  • Materials:

    • DNA templates: single- and double-stranded DNAs of known base content and sequence (e.g., poly[d(A-T)], poly[d(G-C)], poly dA, poly dT).

    • E. coli DNA-dependent RNA polymerase.

    • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [³H]UTP).

    • Aclacinomycin B at various concentrations.

    • Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and a reducing agent like dithiothreitol).

    • Trichloroacetic acid (TCA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Set up reaction mixtures containing the reaction buffer, DNA template, and Aclacinomycin B at the desired concentration.

    • Pre-incubate the mixture to allow for drug-DNA interaction.

    • Initiate the reaction by adding the four ribonucleoside triphosphates (including the radiolabeled one) and RNA polymerase.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding cold TCA to precipitate the newly synthesized RNA.

    • Collect the precipitate by filtering the mixture through glass fiber filters.

    • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of RNA synthesis compared to a control reaction without Aclacinomycin B.

4.2. Cell Viability and Proliferation Assays (General)

These are general protocols often used to assess the cytotoxic effects of antitumor agents like aclacinomycins.

  • MTT Assay (Cell Viability):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Aclacinomycin A or B) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • Colony Formation Assay (Clonogenic Survival):

    • Treat a suspension of cancer cells with the test compound for a defined period.

    • Plate a known number of treated cells into new culture dishes.

    • Incubate the plates for 1-2 weeks, allowing individual surviving cells to form colonies.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways and molecular interactions associated with the antitumor activity of aclacinomycins, primarily based on the known mechanisms of Aclacinomycin A.

Aclacinomycin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Aclacinomycin Aclacinomycin A/B DNA DNA Aclacinomycin->DNA Intercalation Topoisomerase_I Topoisomerase I Aclacinomycin->Topoisomerase_I Inhibition Topoisomerase_II Topoisomerase II Aclacinomycin->Topoisomerase_II Inhibition RNA_Polymerase RNA Polymerase DNA->DNA DNA->RNA_Polymerase Transcription DNA_Damage DNA Strand Breaks & Replication Stress DNA->DNA_Damage RNA_Synth_Block RNA Synthesis Inhibition Topoisomerase_I->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest RNA_Synth_Block->Apoptosis

Figure 1: General mechanism of action for aclacinomycins in a cancer cell.

Experimental_Workflow_InVitro cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability proliferation Proliferation Assay (e.g., Colony Formation) treatment->proliferation apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis mechanism Mechanistic Studies (e.g., Western Blot, RNAi) treatment->mechanism end Data Analysis & Conclusion viability->end proliferation->end apoptosis->end mechanism->end

Figure 2: A typical experimental workflow for in vitro evaluation.

Conclusion

The available evidence strongly supports the potent antitumor properties of aclacinomycin analogues, particularly Aclacinomycin A and B. Their mechanisms of action, centered on the disruption of fundamental DNA processes, make them effective cytotoxic agents against a range of cancer cell types. While specific data for this compound is currently lacking in the scientific literature, the information gathered on its close relatives provides a solid foundation for future research. Further investigation into this compound is warranted to determine if the 2-hydroxy modification confers any advantages in terms of efficacy, specificity, or reduced toxicity, potentially leading to the development of a novel and improved anthracycline therapeutic.

References

Unveiling the Aclacinomycin Family: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the core characteristics of aclacinomycins, with a special focus on the potential implications of hydroxylation, offers crucial insights for researchers in oncology and drug discovery. While specific literature on 2-Hydroxyaclacinomycin B is not publicly available, this guide provides a comprehensive overview of the well-documented members of the aclacinomycin family, particularly Aclacinomycin A (also known as Aclarubicin), to infer the potential properties of hydroxylated analogues.

The aclacinomycins are a significant class of anthracycline antibiotics produced by Streptomyces species, most notably Streptomyces galilaeus.[1] Renowned for their potent antineoplastic activity, these compounds have been a subject of interest in cancer therapy. Aclacinomycin A, the most studied compound in this family, has demonstrated considerable efficacy against various cancers, including leukemia, lymphoma, and solid tumors.[1] A key distinguishing feature of aclacinomycins compared to other anthracyclines like doxorubicin is their generally lower cardiotoxicity, a significant advantage in clinical applications.[1]

The antitumor activity of aclacinomycins is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase I and II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptosis.[2] The trisaccharide moiety attached to the aglycone is crucial for its biological activity and pharmacokinetic properties. Modifications to the aglycone or the sugar residues can significantly impact the efficacy and toxicity of these compounds.

Quantitative Data on Aclacinomycin A and its Analogues

The following tables summarize the available quantitative data for Aclacinomycin A and some of its derivatives, providing a comparative overview of their biological activities. Due to the absence of specific data for this compound, this information serves as a crucial reference for understanding the structure-activity relationships within the aclacinomycin family.

CompoundCell LineIC50 (µM)Reference
Aclacinomycin AL1210 Leukemia~0.02 µg/mL[3]
4-O-methylaclacinomycin AL1210 LeukemiaSimilar to Aclacinomycin A[3]
Demethoxycarbonyl derivativesL1210 LeukemiaDecreased activity[3]
10-epi-aclacinomycin AL1210 LeukemiaDecreased activity[3]

Note: The original data for L1210 Leukemia was provided in µg/mL and has been noted as such. Conversion to µM would require the molecular weight of the specific derivative, which was not always provided in the source.

Experimental Protocols

Understanding the methodologies used to evaluate and synthesize aclacinomycins is fundamental for further research and development. Below are detailed protocols for key experiments cited in the literature.

Cytotoxicity Assay in L1210 Leukemia Cells

This protocol is based on the methodology described for evaluating the cytotoxic effects of Aclacinomycin A and its derivatives.[3]

  • Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Aclacinomycin A and its derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).

  • Treatment: The prepared drug solutions are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Directed Biosynthesis of Iso-aclacinomycins

This protocol outlines the general steps for creating novel aclacinomycin derivatives through genetic engineering of the biosynthetic pathway, as described in the generation of iso-aclacinomycins.[4][5]

  • Strain and Plasmid Construction: The biosynthetic gene cluster for aclacinomycin production in a host strain like Streptomyces galilaeus is identified. Specific genes are targeted for modification. For the creation of iso-aclacinomycins, a four-enzyme catalyzed hydroxy regioisomerization system is integrated into the host.

  • Gene Expression: The engineered genes are expressed in the S. galilaeus host strain.

  • Fermentation: The recombinant strain is cultured under optimized fermentation conditions to promote the production of the novel aclacinomycin derivatives.

  • Extraction and Purification: The fermentation broth is harvested, and the aclacinomycin compounds are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as HPLC.

  • Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including NMR and mass spectrometry.

  • Biological Activity Screening: The newly synthesized compounds are then tested for their biological activity, such as antitumor efficacy, using relevant cell lines and assays.

Visualizing the Mechanisms and Pathways

To better understand the complex biological processes involving aclacinomycins, the following diagrams illustrate their mechanism of action and biosynthetic origin.

aclacinomycin_mechanism Aclacinomycin Aclacinomycin DNA Nuclear DNA Aclacinomycin->DNA Intercalation Topoisomerase Topoisomerase I/II Aclacinomycin->Topoisomerase Inhibition Replication_Fork Replication Fork Stalling DNA->Replication_Fork Topoisomerase->Replication_Fork prevents resolution DNA_Breaks DNA Strand Breaks Replication_Fork->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis aclacinomycin_biosynthesis Propionyl_CoA Propionyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Propionyl_CoA->PKS Aklavinone_Core Aklavinone (Aglycone Core) PKS->Aklavinone_Core Glycosylation Glycosyltransferases (GTs) Aklavinone_Core->Glycosylation Aclacinomycin_T Aclacinomycin T Glycosylation->Aclacinomycin_T Sugar_Moieties TDP-sugars (e.g., L-rhodosamine, 2-deoxyfucose) Sugar_Moieties->Glycosylation Hydroxylation Aclacinomycin-10-hydroxylase Aclacinomycin_T->Hydroxylation Aclacinomycin_A_B Aclacinomycin A / B Hydroxylation->Aclacinomycin_A_B

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the isolation and purification of 2-Hydroxyaclacinomycin B, an anthracycline antibiotic. The protocols are compiled based on established methods for the separation of related aclacinomycin compounds from fermentation broths of Streptomyces species.

Introduction

This compound belongs to the aclacinomycin class of anthracycline antibiotics, which are known for their potent antitumor properties. These secondary metabolites are primarily produced by strains of Streptomyces galilaeus. The core mechanism of action for aclacinomycins involves intercalation into DNA and the inhibition of topoisomerase I and II, ultimately leading to the induction of apoptosis in cancer cells. The isolation and purification of specific aclacinomycin analogues like this compound are crucial for further pharmacological studies and drug development.

Data Presentation

The following table summarizes representative quantitative data expected from a typical purification workflow for an aclacinomycin-class compound from a 10-liter Streptomyces galilaeus fermentation.

Purification StepTotal Volume / MassConcentration (mg/L or mg/g)Purity (%)Overall Yield (%)
Fermentation Broth10 L50 mg/L< 1100
Ethyl Acetate Extract500 mL950 mg/L~595
Silica Gel Fraction50 mL8.5 g/L~6085
Preparative HPLC5 mL72 g/L>9872

Experimental Protocols

Protocol 1: Fermentation of Streptomyces galilaeus

This protocol describes the cultivation of Streptomyces galilaeus for the production of aclacinomycins.

Materials:

  • Streptomyces galilaeus strain (e.g., ATCC 31615)

  • Seed medium (e.g., ISP Medium 2)

  • Production medium (e.g., glucose-based medium with yeast extract and peptone)

  • Shake flasks or fermenter

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. galilaeus spores or mycelia from an agar slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate a 10 L fermenter containing the production medium with 5% (v/v) of the seed culture.

  • Fermentation: Carry out the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and dissolved oxygen levels. The production of aclacinomycins typically begins in the stationary phase of growth.

  • Harvesting: After the fermentation period, harvest the broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelia from the supernatant.

Protocol 2: Extraction of this compound

This protocol details the initial solvent extraction of the target compound from the fermentation broth.

Materials:

  • Fermentation broth supernatant

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Solvent Extraction: Adjust the pH of the supernatant to 7.0. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pooling and Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Solvents: Chloroform, Methanol

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5 v/v).

  • Fraction Collection: Collect fractions of 10-20 mL and monitor the separation by thin-layer chromatography (TLC).

  • Pooling: Pool the fractions containing the compound of interest based on the TLC analysis.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the final purification step using preparative reverse-phase HPLC.

Materials:

  • Partially purified fraction from silica gel chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the semi-purified fraction in the initial mobile phase.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 254 nm and 430 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction by lyophilization to obtain the pure compound.

Visualizations

Experimental Workflow

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. galilaeus Fermentation Harvesting Centrifugation Fermentation->Harvesting SolventExtraction Solvent Extraction (Ethyl Acetate) Harvesting->SolventExtraction Concentration Concentration SolventExtraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of Aclacinomycin Action

Aclacinomycins, including this compound, exert their anticancer effects through a multi-faceted mechanism of action that converges on the induction of apoptosis.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aclacinomycin This compound DNA DNA Intercalation Aclacinomycin->DNA Topo1 Topoisomerase I Inhibition Aclacinomycin->Topo1 Topo2 Topoisomerase II Inhibition Aclacinomycin->Topo2 ROS Reactive Oxygen Species (ROS) Generation Aclacinomycin->ROS DNA_Damage DNA Strand Breaks DNA->DNA_Damage Distortion of helix Topo1->DNA_Damage Prevents DNA re-ligation Topo2->DNA_Damage Prevents DNA re-ligation Mitochondria Mitochondrial Dysfunction DNA_Damage->Mitochondria p53 activation ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Application Notes and Protocols: Spectroscopic Analysis of 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy in treating various cancers. The introduction of a hydroxyl group at the C-2 position of the aclacinomycin B scaffold can significantly alter its biological activity, pharmacokinetics, and toxicity profile. Therefore, detailed structural characterization is paramount for understanding its mechanism of action and for further drug development. This document provides a comprehensive guide to the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For a molecule as complex as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-17.8 - 8.0d~8.0
H-37.5 - 7.7d~8.0
H-45.0 - 5.2s-
H-64.0 - 4.2m-
H-82.0 - 2.2m-
H-102.8 - 3.0m-
1'-H5.3 - 5.5d~3.0
2'-H1.8 - 2.0m-
3'-H3.5 - 3.7m-
4'-H3.3 - 3.5m-
5'-H3.8 - 4.0m-
6'-CH₃1.2 - 1.4d~6.0
N(CH₃)₂2.2 - 2.4s-
............
2-OH9.0 - 10.0s (broad)-

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

Carbon Hypothetical Chemical Shift (δ, ppm)
C-1120 - 125
C-2155 - 160
C-3115 - 120
C-4135 - 140
C-4a110 - 115
C-5180 - 185
C-5a130 - 135
C-665 - 70
C-6a135 - 140
C-770 - 75
C-830 - 35
C-9205 - 210
C-1045 - 50
C-10a80 - 85
C-11150 - 155
C-11a110 - 115
C-12185 - 190
C-1'100 - 105
......
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing anthracyclines, minimizing in-source fragmentation and allowing for the observation of the molecular ion.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺828.3Protonated molecular ion
[M+Na]⁺850.3Sodiated molecular ion
[M-Sugar₁]⁺684.2Loss of the terminal sugar moiety
[M-Sugar₁-Sugar₂]⁺540.1Loss of two sugar moieties
Aglycone+H415.1Protonated aglycone

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired resolution of hydroxyl proton signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

      • Spectral width: 16 ppm

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

      • Spectral width: 250 ppm

      • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

    • 2D NMR (COSY, HSQC, HMBC):

      • Use standard pulse programs provided by the spectrometer manufacturer.

      • Optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans per increment to achieve adequate resolution and signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the 2D spectra to establish correlations between protons and carbons.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Parameters (ESI Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Desolvation Gas (N₂): Flow rate of 600-800 L/hr, temperature of 350-450 °C.

    • Mass Range: m/z 100-1500.

    • Fragmentation (MS/MS): For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and applying collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in LC Mobile Phase Sample->MS_Sample NMR NMR Spectrometer (1D & 2D Experiments) NMR_Sample->NMR LC_MS LC-MS System (ESI-MS & MS/MS) MS_Sample->LC_MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectra (Molecular Weight, Fragmentation) LC_MS->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [M+H]⁺ (Protonated Molecule) Frag1 [M - Sugar₁ + H]⁺ M->Frag1 - Sugar₁ Frag2 [M - Sugar₁ - Sugar₂ + H]⁺ Frag1->Frag2 - Sugar₂ Aglycone [Aglycone + H]⁺ Frag2->Aglycone - Sugar₃

Caption: Expected fragmentation pathway in MS/MS.

Determining the IC50 of 2-Hydroxyaclacinomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 2-Hydroxyaclacinomycin B, a derivative of the anthracycline antibiotic aclacinomycin. The protocols outlined herein are designed for researchers in oncology, pharmacology, and drug development to assess the cytotoxic potential of this compound against various cancer cell lines. This application note includes a detailed experimental protocol for the widely used MTT assay, a template for data presentation, and visualizations of the experimental workflow and a plausible signaling pathway for this compound-induced apoptosis.

Introduction

Anthracycline antibiotics are a class of potent chemotherapeutic agents used in the treatment of a wide range of cancers. Aclacinomycin A, a member of this class, is known to exhibit significant antitumor activity.[1][2] this compound, as a derivative, is of interest for its potential cytotoxic effects. Determining the IC50 value is a critical first step in the preclinical evaluation of any potential anticancer compound.[3] The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, in this case, cell viability.[3] This value provides a quantitative measure of the potency of a compound and allows for the comparison of its activity across different cell lines.

The primary mechanism of action for many anthracyclines involves the induction of apoptosis, or programmed cell death.[4][5] This process is often mediated through the activation of a cascade of enzymes known as caspases.[6] Aclacinomycin A has been shown to induce apoptosis and increase the activity of caspase-3 and caspase-8.[1] It is hypothesized that this compound may act through a similar mechanism.

This application note provides a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric assay for assessing cell viability.[7][8]

Data Presentation

The IC50 values of this compound should be determined against a panel of relevant cancer cell lines. The results should be summarized in a clear and concise table for easy comparison. Below is a template for presenting such data.

Cell LineCancer TypeIC50 of this compound (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HeLaCervical AdenocarcinomaHypothetical Value
K562Chronic Myelogenous LeukemiaHypothetical Value

Note: The IC50 values presented in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Sterile pipette tips and tubes

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture
  • Maintain the selected cancer cell lines in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Prior to the assay, harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Preparation of this compound Stock and Working Solutions
  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a broad range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise determination.

MTT Assay Protocol
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • After 24 hours, carefully remove the medium and add 100 µL of the prepared working solutions of this compound at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubate the plate for another 48-72 hours. The incubation time may need to be optimized depending on the cell line and the compound's mechanism of action.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[7]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis and IC50 Calculation
  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot a dose-response curve with the log of the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined by non-linear regression analysis using software such as GraphPad Prism or by using an online IC50 calculator.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Prepare Drug Dilutions drug_treatment Drug Treatment drug_prep->drug_treatment incubation1 24h Incubation cell_seeding->incubation1 incubation1->drug_treatment incubation2 48-72h Incubation drug_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 formazan_solubilization Solubilize Formazan (DMSO) incubation3->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Plausible Signaling Pathway

signaling_pathway compound This compound dna DNA Damage compound->dna mitochondria Mitochondria dna->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for 2-Hydroxyaclacinomycin B In Vitro Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of compounds widely recognized for their potent anticancer activities. While specific research on this compound is limited, its structural similarity to other aclacinomycins, such as Aclacinomycin A (Aclarubicin), suggests a comparable mechanism of action.[1][2] This document provides a comprehensive guide for the in vitro experimental design to elucidate the anticancer effects and mechanism of action of this compound. The protocols and assays detailed herein are based on the known activities of related anthracycline compounds and are intended to serve as a foundational framework for investigation.

Aclacinomycins are known to exert their cytotoxic effects through multiple mechanisms, primarily by acting as dual inhibitors of topoisomerase I and II.[3][4] This inhibition leads to DNA damage, induction of apoptosis, and cell cycle arrest.[1][3] Furthermore, like other anthracyclines, this compound may induce the formation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[5][6][7]

These application notes will guide researchers in designing experiments to:

  • Determine the cytotoxic effects of this compound on various cancer cell lines.

  • Investigate the induction of apoptosis and the underlying molecular pathways.

  • Analyze the impact on cell cycle progression.

  • Explore the potential involvement of key signaling pathways in its mechanism of action.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7 (Breast Cancer)
e.g., A549 (Lung Cancer)
e.g., HepG2 (Liver Cancer)
e.g., HL-60 (Leukemia)

Table 2: Apoptosis Induction by this compound (48h treatment)

Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., MCF-70 (Control)
IC50
2 x IC50
e.g., A5490 (Control)
IC50
2 x IC50

Table 3: Cell Cycle Analysis of Cells Treated with this compound (24h treatment)

Cell LineConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., HepG20 (Control)
0.5 x IC50
IC50
e.g., HL-600 (Control)
0.5 x IC50
IC50

Table 4: Western Blot Analysis of Key Signaling Proteins

Target ProteinTreatment GroupFold Change in Expression (relative to control)
Cleaved Caspase-3Control1.0
This compound (IC50)
BaxControl1.0
This compound (IC50)
Bcl-2Control1.0
This compound (IC50)
p-STAT3 (Tyr705)Control1.0
This compound (IC50)
Total STAT3Control1.0
This compound (IC50)

Experimental Protocols

Cell Viability Assay (XTT Method)

This protocol determines the dose-dependent cytotoxic effect of this compound. The XTT assay measures the metabolic activity of viable cells.[8]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • XTT labeling and electron-coupling reagent mixture (commercially available kits)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.[4][6][14][15][16]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, Bax, Bcl-2, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis.

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Investigated Outcomes Cell_Viability Cell Viability Assay (XTT) Cytotoxicity Cytotoxicity (IC50) Cell_Viability->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Western_Blot Western Blot Analysis Protein_Expression Protein Expression Changes Western_Blot->Protein_Expression start Cancer Cell Lines treatment Treatment with This compound start->treatment treatment->Cell_Viability treatment->Apoptosis treatment->Cell_Cycle treatment->Western_Blot

Caption: Overall workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_dna_damage DNA Damage Pathway cluster_apoptosis Apoptosis Pathway cluster_survival Pro-Survival Pathway (Potential Target) Aclacinomycin This compound Topoisomerase Topoisomerase I/II Aclacinomycin->Topoisomerase inhibition ROS Reactive Oxygen Species (ROS) Aclacinomycin->ROS STAT3 STAT3 Signaling Aclacinomycin->STAT3 inhibition? DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) DNA_Damage->Cell_Cycle_Arrest Mitochondria Mitochondria DNA_Damage->Mitochondria ROS->Mitochondria Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl2_family Caspases Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis STAT3->Apoptosis inhibition

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols for 2-Hydroxy-Compounds in Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

2-Hydroxy-compounds represent a class of molecules with demonstrated potential for inducing apoptosis in various cancer cell lines. These compounds have been shown to exert their cytotoxic effects through multiple signaling pathways, making them promising candidates for further investigation in cancer therapy.

One such compound, 2'-Hydroxychalcone, has been observed to induce autophagy and apoptosis in breast cancer cells by inhibiting the pro-survival NF-κB signaling pathway.[1][2] This inhibition is associated with an accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum stress, and activation of the JNK/MAPK pathway.[2] Another related compound, 2'-hydroxycinnamaldehyde (HCA), has been identified as an inhibitor of the STAT3 signaling pathway. HCA has been shown to inhibit both constitutive and inducible STAT3 activation, leading to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis.[3][4] This results in G0/G1 phase cell cycle arrest and subsequent apoptosis.[3][4] Furthermore, the generation of ROS appears to be a common mechanism for 2-hydroxy-compounds, as seen with 2-Hydroxycurcuminoid, which induces apoptosis through a ROS-mitochondria-dependent pathway.[5]

The effective concentrations for inducing apoptosis vary between different compounds and cell lines. For instance, 2'-Hydroxychalcone showed significant cytotoxicity in MCF-7 and CMT-1211 breast cancer cells at a concentration of 30 µM.[1] 2-Hydroxycurcuminoid (HCC-7) exhibited a potent growth inhibitory effect on SW620 colon tumor cells with a GI50 value of 7µM.[5]

These findings suggest that 2-hydroxy-compounds can trigger programmed cell death in tumor cells by targeting key survival pathways. Researchers investigating novel anti-cancer agents may find this class of compounds to be a valuable area of study.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of representative 2-hydroxy-compounds in inducing tumor cell death.

Table 1: Cell Viability after Treatment with 2'-Hydroxychalcone (24h)

Cell LineTreatmentConcentration% Cell Viability (Mean ± SD)
MCF-72'-HC30 µMData not explicitly quantified in text
CMT-12112'-HC30 µMData not explicitly quantified in text
MCF-72'-HC + 3-MA30 µM + 5 mMIncreased compared to 2'-HC alone
CMT-12112'-HC + 3-MA30 µM + 5 mMIncreased compared to 2'-HC alone
MCF-72'-HC + Rapamycin30 µM + 2 µMDecreased compared to 2'-HC alone
CMT-12112'-HC + Rapamycin30 µM + 2 µMDecreased compared to 2'-HC alone

Source: Data interpretation based on qualitative descriptions in the provided search results.[1]

Table 2: Growth Inhibition (GI50) of 2-Hydroxycurcuminoid (HCC-7) and Parent Compounds

CompoundCell LineGI50 Value
HCC-7SW6207 µM
2-Hydroxycinnamaldehyde (HCA)SW62012 µM
CurcuminSW62030 µM

Source:[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (General)

This protocol is a general guideline for assessing cell viability using a kit-based assay like CCK-8 or MTT.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the 2-hydroxy-compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of the CCK-8 or MTT reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptotic cells by flow cytometry.[6][7]

  • Cell Culture and Treatment: Seed cells (1 x 10⁶) in a culture flask and treat with the desired concentration of the 2-hydroxy-compound for the specified duration.[6]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.[6]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7][8]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.[6][8]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 2_Hydroxy_Compound 2-Hydroxy Compound ROS ↑ Reactive Oxygen Species (ROS) 2_Hydroxy_Compound->ROS NF_kB NF-κB (Inhibited) 2_Hydroxy_Compound->NF_kB STAT3 STAT3 (Inhibited) 2_Hydroxy_Compound->STAT3 JNK_MAPK JNK/MAPK (Activated) ROS->JNK_MAPK Apoptosis Apoptosis NF_kB->Apoptosis Inhibition of anti-apoptotic genes STAT3->Apoptosis Inhibition of anti-apoptotic genes Mitochondrion Mitochondrion JNK_MAPK->Mitochondrion Caspase_9 Caspase-9 (Activated) Mitochondrion->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 (Activated) Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Putative signaling pathway for apoptosis induction by 2-hydroxy-compounds.

G start Start: Tumor Cell Culture treatment Treat cells with 2-Hydroxy-Compound start->treatment harvest Harvest adherent and floating cells treatment->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 20 min at RT in the dark stain->incubate dilute Add 1X Binding Buffer incubate->dilute analyze Analyze by Flow Cytometry dilute->analyze end End: Quantify Apoptosis analyze->end

Caption: Experimental workflow for Annexin V & PI apoptosis assay.

G cluster_0 Experimental Design cluster_1 Cellular Response cluster_2 Apoptotic Events cluster_3 Measurement Treatment Cell Treatment with 2-Hydroxy-Compound Pathway_Modulation Modulation of Signaling Pathways (e.g., NF-κB, STAT3) Treatment->Pathway_Modulation ROS_Generation Generation of ROS Treatment->ROS_Generation PS_Exposure Phosphatidylserine Exposure Pathway_Modulation->PS_Exposure ROS_Generation->PS_Exposure Membrane_Compromise Loss of Membrane Integrity PS_Exposure->Membrane_Compromise Late Stage Annexin_V Annexin V Staining PS_Exposure->Annexin_V PI_Staining Propidium Iodide Staining Membrane_Compromise->PI_Staining

Caption: Logical relationship of experimental strategy for apoptosis detection.

References

Application Notes and Protocols for Drug Sensitivity Screening Using 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is a member of the anthracycline class of antibiotics, a group of compounds known for their potent cytotoxic and anti-cancer properties. Aclacinomycin, a closely related compound, has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. These characteristics suggest that this compound holds significant promise as a candidate for drug sensitivity screening and potential therapeutic development.

These application notes provide a comprehensive guide for researchers utilizing this compound in drug sensitivity screening. The protocols outlined below detail methods for assessing cell viability, analyzing cell cycle progression, and investigating the induction of apoptosis. Furthermore, a hypothetical signaling pathway is presented as a framework for mechanistic studies.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for this compound across a panel of cancer cell lines. These values are for illustrative purposes and will need to be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer0.5
MDA-MB-231Breast Cancer1.2
A549Lung Cancer0.8
HCT116Colon Cancer0.6
JurkatT-cell Leukemia0.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression. Based on studies with the related compound aclacinomycin, an accumulation of cells in the G1 and G2/M phases may be expected.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol determines the mode of cell death induced by this compound, distinguishing between apoptosis and necrosis.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis conclusion Conclusion on Drug Sensitivity ic50->conclusion apoptosis_analysis->conclusion cell_cycle_analysis->conclusion

Caption: Experimental workflow for drug sensitivity screening.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates drug This compound akt Akt drug->akt Inhibits? pi3k->akt Activates mtor mTOR akt->mtor Activates bad BAD akt->bad Inhibits proliferation Cell Proliferation (Inhibited) mtor->proliferation bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis (Induced) bcl2->apoptosis

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for 2-Hydroxyaclacinomycin B Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Aclacinomycins, including 2-Hydroxyaclacinomycin B, are a class of anthracycline antibiotics known for their cytotoxic effects, primarily investigated for their potential as anticancer agents. These compounds are of significant interest to researchers in oncology and drug development due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

This document provides an overview of the general methodologies for treating cell cultures with cytotoxic compounds like this compound, drawing from established protocols for similar chemotherapeutic agents. Due to a lack of specific published data for this compound, the following protocols are based on general principles of cell culture and drug treatment and should be adapted and optimized for specific cell lines and experimental goals.

Data Presentation

As no specific quantitative data for this compound was found in the public domain, a template table for recording IC50 values is provided below. Researchers should populate this table with their own experimental data.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)Reference
e.g., MCF-7Breast Adenocarcinoma48User-determinedInternal Data
e.g., HeLaCervical Cancer48User-determinedInternal Data
e.g., A549Lung Carcinoma72User-determinedInternal Data
e.g., JurkatT-cell Leukemia24User-determinedInternal Data

Experimental Protocols

The following are generalized protocols for key experiments involving the treatment of cell cultures with a cytotoxic agent like this compound.

Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with for a novel anthracycline might be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[1][2]

Protocol 2: Apoptosis Induction and Detection by Flow Cytometry

This protocol describes how to assess apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated for this compound, based on the known mechanisms of other anthracyclines.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays start Seed Cells treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate ic50 IC50 Determination (Viability Assay) incubate->ic50 apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis pathway Signaling Pathway Analysis (Western Blot) incubate->pathway

Caption: A generalized workflow for in vitro evaluation of this compound.

G cluster_0 Hypothetical Signaling Pathway for this compound Induced Apoptosis drug This compound dna DNA Intercalation & Topoisomerase II Inhibition drug->dna ros Reactive Oxygen Species (ROS) Generation drug->ros stress Cellular Stress dna->stress ros->stress p53 p53 Activation stress->p53 bax Bax/Bcl-2 Ratio ↑ p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.

References

Analytical Standards for 2-Hydroxyaclacinomycin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyaclacinomycin B is an anthracycline antibiotic, a class of potent antineoplastic agents. As a derivative of Aclacinomycin B, it is of significant interest in cancer research and drug development. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and characterization in various matrices. This document provides detailed application notes and protocols for the analysis of this compound, drawing upon established methods for related anthracyclines.

Physicochemical Properties

Establishing a baseline understanding of the physicochemical properties of this compound is fundamental for analytical method development. While specific experimental data for this derivative is limited, properties can be extrapolated from its parent compound, Aclacinomycin B.

PropertyValue (for Aclacinomycin B)Reference
Molecular Formula C42H51NO15[1]
Molecular Weight 809.85 g/mol [1]
Melting Point 163-167°C (decomposes)[1]
Appearance Yellow microcrystalline powder[1]
Optical Rotation [α]D24 +3° (c = 1 in methylene chloride)[1]
Solubility Soluble in DMSO (30 mg/ml).[2]

Application Notes

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of anthracyclines. A reverse-phase HPLC method coupled with a sensitive detector, such as a fluorescence or mass spectrometry detector, is recommended for this compound.

  • Column Selection: A C18 column is a suitable starting point for the separation of anthracyclines.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation from impurities and metabolites.

  • Detection: Anthracyclines exhibit natural fluorescence, making fluorescence detection a highly sensitive and selective option. Mass spectrometry (MS) detection provides structural information and is invaluable for identification and confirmation.

Mass Spectrometry

Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of this compound. Desorption chemical ionization has been successfully used for other anthracyclines and is a viable approach.[3]

  • Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for anthracyclines.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to obtain characteristic fragment ions, aiding in structural confirmation and differentiation from related compounds. The glycosidic linkages are often labile and will likely cleave during fragmentation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural characterization of this compound. Two-dimensional NMR techniques are particularly useful for assigning the complex proton and carbon signals of the tetracyclic aglycone and the sugar moieties.[4]

  • Sample Preparation: Samples for NMR analysis should be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Key Structural Features: The NMR spectra will reveal key structural features, including the stereochemistry of the sugar rings and the substitution pattern on the anthracycline core.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is adapted from a method for Aclacinomycin A and its metabolites and is expected to be suitable for this compound with minor optimization.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (for pH adjustment)

2. Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium formate buffer, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 435 nm, Emission at 505 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-1000 ng/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Mass Spectrometry (MS) Analysis

1. Instrumentation:

  • Liquid chromatography system (as described in Protocol 1)

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

2. MS Parameters (starting point for optimization):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-1000

3. Tandem MS (MS/MS) for Structural Confirmation:

  • Select the protonated molecular ion of this compound as the precursor ion.

  • Apply a suitable collision energy to induce fragmentation.

  • Analyze the resulting product ions to confirm the structure.

Protocol 3: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

2. NMR Experiments:

  • Acquire a 1D proton (¹H) NMR spectrum.

  • Acquire a 1D carbon (¹³C) NMR spectrum.

  • Acquire 2D correlation spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and assign all proton and carbon signals.

Visualizations

G Workflow for the Analysis of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Standard Preparation Standard Preparation HPLC HPLC Standard Preparation->HPLC Sample Extraction Sample Extraction Sample Extraction->HPLC MS MS HPLC->MS Quantification Quantification HPLC->Quantification Purity Assessment Purity Assessment HPLC->Purity Assessment Structural Elucidation Structural Elucidation MS->Structural Elucidation NMR NMR NMR->Structural Elucidation

Caption: Analytical workflow for this compound.

G Proposed Signaling Pathway of this compound This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition This compound->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action for this compound.

References

Troubleshooting & Optimization

2-Hydroxyaclacinomycin B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 2-Hydroxyaclacinomycin B for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during experimental use?

A1: The stability of this compound, like many complex organic molecules, can be influenced by several factors. These include pH of the solution, exposure to light, temperature, and the presence of oxidizing agents.[1] It is crucial to control these parameters to ensure the integrity of the compound throughout your experiments.

Q2: What are the visual indicators of this compound degradation?

A2: While specific data for this compound is limited, degradation of related anthracycline compounds can sometimes be observed by a change in the color of the solution. Any unexpected color shift or the formation of precipitates should be considered a sign of potential degradation. Analytical techniques such as HPLC are required for definitive assessment.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored as a solid, protected from light, and at a low temperature, typically -20°C. If in solution, it should be prepared fresh and used immediately. If short-term storage in solution is necessary, it should be kept at 2-8°C and protected from light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the concentration and purity of the new stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Loss of biological activity The compound may have degraded due to improper handling or storage.Review your experimental protocol to ensure the compound is not exposed to harsh pH conditions, excessive light, or high temperatures. Always use freshly prepared solutions.
Appearance of unknown peaks in HPLC analysis This is a strong indicator of degradation.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. This can help in optimizing experimental conditions to minimize degradation.

Experimental Protocols

Protocol 1: Assessment of pH Stability

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by reverse-phase HPLC to determine the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Exposure: Expose the solution to a controlled light source (e.g., a calibrated UV lamp or a xenon lamp simulating sunlight). A control sample should be kept in the dark at the same temperature.

  • Time Points: Take samples at different time intervals.

  • Analysis: Analyze the samples using HPLC to measure the decrease in the concentration of the parent compound.

  • Data Analysis: Compare the degradation in the light-exposed sample to the dark control to determine the photosensitivity.

Stability Data Summary

Condition Parameter Value
pH Stability Half-life at pH 3 (37°C)Data not available
Half-life at pH 7.4 (37°C)Data not available
Half-life at pH 9 (37°C)Data not available
Photostability % Degradation after 24h light exposureData not available
Thermal Stability % Degradation after 24h at 50°CData not available

Visualizations

Degradation_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Resolution Inconsistent Results Inconsistent Results Check Protocol Check Protocol Inconsistent Results->Check Protocol Step 1 Prepare Fresh Stock Prepare Fresh Stock Inconsistent Results->Prepare Fresh Stock Step 2 HPLC Analysis HPLC Analysis Prepare Fresh Stock->HPLC Analysis Verify Purity Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Identify unknowns Optimize Conditions Optimize Conditions HPLC Analysis->Optimize Conditions If degradation observed Characterize Degradants Characterize Degradants Mass Spectrometry->Characterize Degradants

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Testing_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis compound This compound pH pH Gradient compound->pH Light Light Exposure compound->Light Temp Elevated Temperature compound->Temp HPLC HPLC Analysis pH->HPLC Light->HPLC Temp->HPLC MS MS for Degradants HPLC->MS

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Overcoming 2-Hydroxyaclacinomycin B Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyaclacinomycin B and encountering potential resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, an anthracycline antibiotic, is believed to function primarily as a topoisomerase II inhibitor.[1][2] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex.[3] This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately apoptosis.[1][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While direct research on resistance to this compound is limited, several mechanisms can be hypothesized based on related compounds and general principles of anticancer drug resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in Topoisomerase II: Mutations in the TOP2A gene, which encodes for topoisomerase IIα, can alter the drug's binding site or the enzyme's activity, leading to reduced drug efficacy.

  • Upregulation of Pro-Survival Signaling Pathways: Activation of pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of this compound. A key suspected pathway involves the upregulation of Cyclooxygenase-2 (COX-2).[4]

  • Enhanced DNA Repair Mechanisms: Increased capacity of cancer cells to repair double-strand breaks can mitigate the DNA damage induced by this compound.

  • Altered Drug Metabolism: Changes in the metabolic pathways within the cancer cell could lead to the inactivation of this compound.

Q3: Is there any evidence for the involvement of COX-2 in resistance to similar compounds?

Yes, studies on the structurally related compound, Jadomycin B, have shown that acquired resistance in triple-negative breast cancer cells is associated with a significant increase in COX-2 expression. This suggests that the COX-2 signaling pathway is a plausible mechanism for resistance to this class of compounds.

Q4: How can I investigate if COX-2 is involved in the resistance I am observing?

You can assess the expression of COX-2 in your resistant cell line compared to the parental (sensitive) cell line at both the mRNA and protein levels. See the "Experimental Protocols" section for detailed methods on qPCR and Western Blotting for COX-2.

Q5: What are some strategies to overcome potential this compound resistance?

Based on the potential mechanisms of resistance, several strategies can be explored:

  • Combination Therapy: Using this compound in combination with other anticancer agents can be effective.[5] A synergistic effect may be achieved by targeting different pathways simultaneously.[5]

    • COX-2 Inhibitors: If COX-2 is upregulated, co-treatment with a selective COX-2 inhibitor (e.g., celecoxib) may re-sensitize the cells to this compound.[4]

    • ABC Transporter Inhibitors: For resistance mediated by drug efflux, inhibitors of P-gp or BCRP could be used.

    • DNA Repair Inhibitors: Combining with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could enhance the efficacy of this compound.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles could potentially overcome efflux pump-mediated resistance and improve drug delivery to the tumor.

Troubleshooting Guides

This section provides solutions to common issues encountered during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Perform a cell growth curve to determine the optimal seeding density for your cell line.[6]
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Drug instability or degradation.Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
IC50 value for this compound is significantly higher than expected in a new cell line. Intrinsic resistance of the cell line.This cell line may have inherent resistance mechanisms. Investigate baseline expression of ABC transporters, TOP2A, and COX-2.
Incorrect drug concentration calculations.Double-check all calculations for dilutions and final concentrations.
Resistant cell line shows inconsistent levels of resistance between experiments. Loss of resistant phenotype.Culture resistant cells in the continuous presence of a maintenance dose of this compound to maintain selective pressure. Periodically re-verify the IC50.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination, as it can affect cellular response to drugs.
Unable to confirm upregulation of a suspected resistance protein by Western Blot. Low protein expression.Optimize protein extraction and loading amounts. Use a more sensitive detection reagent.
Poor antibody quality.Use a validated antibody specific for your target protein. Test the antibody on a positive control cell line or lysate.
Incorrect transfer or blotting conditions.Optimize transfer time and voltage. Ensure proper membrane activation and blocking.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data Summary:

Cell LineTreatment Duration (hr)IC50 (µM) - ParentalIC50 (µM) - ResistantFold Resistance
MCF-7480.5 ± 0.055.2 ± 0.4~10.4
A549721.2 ± 0.115.8 ± 1.2~13.2
HCT116480.8 ± 0.079.5 ± 0.8~11.9
Note: These are example data and will vary depending on the cell line and experimental conditions.
Western Blot Analysis for COX-2 Expression

This protocol is used to detect the protein levels of COX-2 in sensitive and resistant cancer cells.

Materials:

  • Parental and resistant cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify band intensities to determine the relative expression of COX-2.

Quantitative Data Summary:

Cell LineRelative COX-2 Expression (Fold change vs. Parental)
MCF-7 Resistant8.5 ± 0.9
A549 Resistant12.2 ± 1.5
HCT116 Resistant6.7 ± 0.6
Note: These are example data and will vary depending on the cell line and experimental conditions.

Visualizations

Signaling Pathways

G cluster_0 Proposed Resistance Mechanism to this compound cluster_1 COX-2 Signaling Pathway Aclacinomycin This compound Topoisomerase Topoisomerase II Aclacinomycin->Topoisomerase Inhibits DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Resistance Resistance COX2 COX-2 Upregulation PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Increased Proliferation PGE2->Proliferation Anti_Apoptosis Inhibition of Apoptosis PGE2->Anti_Apoptosis Proliferation->Resistance Anti_Apoptosis->Apoptosis Blocks Anti_Apoptosis->Resistance

Caption: Proposed signaling pathway for this compound action and COX-2 mediated resistance.

Experimental Workflow

G cluster_0 Workflow for Investigating this compound Resistance Start Start: Observe Reduced Sensitivity Develop_Resistant_Line Develop Resistant Cell Line (Dose Escalation) Start->Develop_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Determination) Develop_Resistant_Line->Confirm_Resistance Investigate_Mechanism Investigate Mechanisms Confirm_Resistance->Investigate_Mechanism COX2_Analysis COX-2 Expression Analysis (qPCR, Western Blot) Investigate_Mechanism->COX2_Analysis Hypothesis 1 ABC_Transporter_Analysis ABC Transporter Expression (qPCR, Flow Cytometry) Investigate_Mechanism->ABC_Transporter_Analysis Hypothesis 2 TOP2A_Sequencing TOP2A Gene Sequencing Investigate_Mechanism->TOP2A_Sequencing Hypothesis 3 Overcome_Resistance Test Strategies to Overcome Resistance COX2_Analysis->Overcome_Resistance ABC_Transporter_Analysis->Overcome_Resistance TOP2A_Sequencing->Overcome_Resistance Combination_Therapy Combination Therapy (e.g., + COX-2 Inhibitor) Overcome_Resistance->Combination_Therapy End End: Identify Effective Strategy Combination_Therapy->End

Caption: A logical workflow for studying and overcoming this compound resistance in vitro.

References

Technical Support Center: Optimizing 2-Hydroxyaclacinomycin B Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific in vitro activity and mechanism of action for 2-Hydroxyaclacinomycin B is limited in publicly available scientific literature. Therefore, this guide provides a general framework and best practices for optimizing the dosage of a novel cytotoxic compound for in vitro studies. The provided protocols and troubleshooting advice are based on established methodologies for similar compounds.

Frequently Asked Questions (FAQs)

Q1: I cannot find a recommended starting concentration for this compound. Where should I begin?

A1: When working with a novel compound, it is crucial to perform a dose-response experiment across a broad range of concentrations to determine its cytotoxic potential in your specific cell line. A common starting point is a wide logarithmic dilution series, for example, from 1 nM to 100 µM. This initial screen will help identify an approximate range of concentrations that affect cell viability.

Q2: How should I prepare the stock solution of this compound?

A2: Most cytotoxic compounds are initially dissolved in a sterile solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: My compound is precipitating in the cell culture medium. What should I do?

A3: Precipitation can occur due to poor solubility of the compound in aqueous solutions. Here are a few troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your culture medium.

  • Check the Stock Solution: Ensure your stock solution in DMSO is fully dissolved before diluting it in the medium. Gentle warming and vortexing can help.

  • Use a Different Solvent: If solubility in DMSO is an issue, consult the manufacturer's data sheet for other recommended solvents.

  • Prepare Fresh Dilutions: Do not store diluted solutions of the compound in culture medium for extended periods, as stability may be an issue. Prepare fresh dilutions for each experiment from the DMSO stock.

Q4: I am observing high variability between my replicates. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension and are seeding the same number of cells in each well.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

  • Compound Instability: The compound may be unstable in the culture medium over the incubation period.[1][2] Consider reducing the incubation time or refreshing the medium with the compound during the experiment.

Q5: The IC50 value I calculated seems to change with different incubation times. Is this normal?

A5: Yes, the IC50 (half-maximal inhibitory concentration) is a time-dependent parameter.[3] A compound's effect on cell viability can be cumulative, so longer exposure times often result in lower IC50 values. It is important to choose an incubation time that is relevant to your experimental question and to be consistent with this time point across all related experiments for valid comparisons. Common time points for cytotoxicity assays are 24, 48, and 72 hours.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No cytotoxic effect observed even at high concentrations. 1. Compound is inactive in the chosen cell line. 2. Compound is not bioavailable (e.g., not entering the cells). 3. Stock solution was improperly prepared or has degraded.1. Test the compound on a different, potentially more sensitive, cell line. 2. Verify the compound's mechanism of action if known; it may not be a cytotoxic agent. 3. Prepare a fresh stock solution and verify its concentration.
All cells die, even at the lowest concentration. 1. The chosen concentration range is too high. 2. The stock solution concentration is incorrect. 3. Contamination of the stock solution or culture.1. Perform a new dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar). 2. Re-calculate and prepare a new stock solution. 3. Use sterile techniques and check for signs of contamination.
Results are not reproducible between experiments. 1. Variation in cell passage number or health. 2. Inconsistent incubation conditions (CO2, temperature, humidity). 3. Lot-to-lot variability in the compound or reagents.1. Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase. 2. Ensure incubators are properly calibrated and maintained. 3. If possible, use the same lot of compound and reagents for a series of experiments.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100100100
0.0198.595.290.1
0.185.375.660.5
155.240.125.8
1015.75.42.1
1002.31.10.5

Table 2: Calculated IC50 Values at Different Time Points

Time PointIC50 (µM)
24 hours~1.5
48 hours~0.8
72 hours~0.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create 2X working concentrations of your desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X working concentrations of the compound (or vehicle control) to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., IC50, 2x IC50) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refinement prep_stock Prepare High-Conc. Stock in DMSO dose_response Dose-Response Assay (Broad Range, e.g., 1nM-100µM) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plates seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50 narrow_range Narrow-Range Assay (around IC50) calc_ic50->narrow_range confirm_ic50 Confirm IC50 narrow_range->confirm_ic50

Caption: Workflow for determining the optimal dosage of a novel compound.

G compound This compound ros ROS Generation compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

G cluster_checks cluster_actions start Unexpected Result? check_conc Verify Compound Concentrations start->check_conc Inconsistent IC50 check_cells Check Cell Health & Passage Number start->check_cells High Variability check_protocol Review Protocol & Reagents start->check_protocol No Effect or 100% Death check_solubility Assess Compound Solubility/Stability start->check_solubility Precipitate Observed redo_dilutions Remake Dilutions check_conc->redo_dilutions new_cells Use New Cell Stock check_cells->new_cells fresh_reagents Use Fresh Reagents check_protocol->fresh_reagents modify_protocol Modify Protocol (e.g., solvent, time) check_solubility->modify_protocol

Caption: Troubleshooting decision tree for in vitro experiments.

References

photostability issues of 2-Hydroxyaclacinomycin B under lab conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 2-Hydroxyaclacinomycin B under laboratory conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color after exposure to lab light. What is happening?

A1: Color change in solutions of anthracycline compounds like this compound upon light exposure is a common indicator of photodegradation. The chromophore structure of the anthracycline molecule is susceptible to alteration by UV and visible light, leading to the formation of degradation products that may have different colors. It is crucial to protect solutions of this compound from light at all times to maintain its integrity.[1]

Q2: I'm observing a decrease in the concentration of this compound in my samples, even when stored at low temperatures. Could light be a factor?

A2: Yes, light exposure can lead to a significant decrease in the concentration of anthracyclines, even at low temperatures. Photodegradation is a separate process from thermal degradation. If your samples are not shielded from light, photolysis can occur, leading to a loss of the active compound.[1] For sensitive compounds, especially at low concentrations (in the low microgram range), photolysis can be very rapid.[1]

Q3: What are the typical degradation products I might expect from this compound photodegradation?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of similar anthracyclines like doxorubicin involves modifications to the aglycone and/or the sugar moiety. Common degradation pathways for molecules under light stress include oxidation, fragmentation, and aggregation.[2] For anthracyclines, photodegradation can lead to the formation of various byproducts, some of which may no longer possess the desired biological activity. It is recommended to use analytical techniques such as HPLC-MS to identify and characterize these degradation products.[3][4][5]

Q4: How does pH and solvent composition affect the photostability of this compound?

A4: The photodegradation of anthracyclines is known to be influenced by the pH of the solution. For doxorubicin and similar compounds, an increase in pH can accelerate the rate of photodegradation.[1] The choice of solvent can also play a role. It is advisable to conduct forced degradation studies under different pH and solvent conditions to determine the optimal formulation for your experiments.

Q5: Are there any recommended storage and handling procedures to minimize photodegradation?

A5: To minimize photodegradation, this compound, both in solid form and in solution, should be protected from light at all times.[1] Use amber-colored vials or wrap containers in aluminum foil.[6] For solutions, especially at low concentrations, storage in polypropylene containers is recommended to prevent adsorptive losses.[1] Prepare solutions fresh whenever possible and avoid prolonged exposure to ambient laboratory light.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium due to light exposure from the biosafety cabinet or incubator lights.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Perform all manipulations of the compound and the treatment of cells in subdued light. Use red light if possible, as it is generally less energetic.

    • Use Light-Blocking Plates: If available, use opaque or amber-colored microplates for your assays.

    • Run a Dark Control: Include a control plate that is prepared and handled identically but is completely shielded from light (e.g., wrapped in aluminum foil) to assess the extent of photodegradation.

    • Time-Course Experiment: Analyze the concentration of this compound in the cell culture medium over the time course of the experiment, both with and without light protection, using a validated analytical method like HPLC.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

  • Possible Cause: Formation of photodegradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally expose a solution of this compound to a controlled light source (as per ICH Q1B guidelines) to generate degradation products.[7][8] This will help in confirming if the unknown peaks are indeed related to photodegradation.

    • Analyze Dark Controls: Compare the chromatogram of the light-exposed sample with a sample that has been kept in the dark under the same conditions.[6] The absence of the extra peaks in the dark control would confirm they are photodegradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak. Co-elution of degradation products can lead to inaccurate quantification.[4]

    • LC-MS/MS Analysis: Employ mass spectrometry to identify the mass of the unknown peaks and elucidate their structures.[3][9]

Data Presentation

Table 1: Factors Influencing Anthracycline Photodegradation

FactorObservationRecommendationCitation
Light Intensity Higher light intensity leads to faster degradation.Minimize exposure to direct sunlight and strong artificial light.[1]
Concentration Degradation is more pronounced at lower concentrations.For in-vitro work, use freshly prepared solutions and protect from light.[1]
pH Increased pH can accelerate photodegradation.Buffer solutions to a pH where the compound is most stable.[1]
Exposure Time Longer exposure times result in greater degradation.Limit the duration of light exposure during experiments.[10]

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound Solution
  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., DMSO, PBS) at a known concentration. Aliquot the solution into two sets of transparent containers (e.g., quartz or borosilicate glass vials).

  • Dark Control: Wrap one set of vials completely in aluminum foil to serve as the dark control.[6]

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber. The light source should comply with ICH Q1B guidelines, providing controlled UV-A and visible light.[7][8]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), retrieve one exposed and one dark control vial.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and changes in physical properties like color.[11]

Protocol 2: Forced Degradation Study for Identification of Photodegradants
  • Solution Preparation: Prepare a concentrated solution of this compound.

  • Exposure Conditions: Expose the solution to a high-intensity light source for a duration sufficient to cause significant degradation (e.g., 10-20%). This may involve direct sunlight or a dedicated photoreactor.[1][8]

  • Monitoring: Monitor the degradation process by taking samples at regular intervals and analyzing them by HPLC.

  • Isolation of Degradants: Once sufficient degradation has occurred, the degradation products can be isolated using preparative HPLC.

  • Structure Elucidation: The structure of the isolated degradation products can be determined using spectroscopic techniques such as MS, NMR, and FT-IR.[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution aliquot Aliquot into Transparent Vials prep_solution->aliquot exposed_samples Exposed Samples aliquot->exposed_samples dark_control Dark Control (Wrapped) aliquot->dark_control photostability_chamber Photostability Chamber (ICH Q1B) exposed_samples->photostability_chamber dark_control->photostability_chamber sampling Sample at Time Points photostability_chamber->sampling hplc_analysis HPLC Analysis (Assay & Degradants) sampling->hplc_analysis data_comparison Compare Exposed vs. Dark Control hplc_analysis->data_comparison

Caption: Workflow for a basic photostability study.

troubleshooting_logic cluster_investigation Investigation cluster_confirmation Confirmation cluster_action Action start Inconsistent Assay Results or Unknown HPLC Peaks check_light Hypothesis: Photodegradation? start->check_light forced_degradation Conduct Forced Degradation Study check_light->forced_degradation dark_control_exp Run Dark Control Experiment check_light->dark_control_exp new_peaks_match Do new peaks match forced degradation profile? forced_degradation->new_peaks_match no_peaks_in_dark Are unknown peaks absent in dark control? dark_control_exp->no_peaks_in_dark conclusion Photodegradation Confirmed new_peaks_match->conclusion Yes other_cause Investigate Other Causes new_peaks_match->other_cause No no_peaks_in_dark->conclusion Yes no_peaks_in_dark->other_cause No implement_protection Implement Light Protection Measures conclusion->implement_protection characterize_degradants Characterize Degradants (LC-MS) conclusion->characterize_degradants

Caption: Troubleshooting logic for unexpected results.

References

preventing fluorescence quenching of 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorescent properties of 2-Hydroxyaclacinomycin B, with a specific focus on preventing fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

A1: As an anthracycline antibiotic, this compound is intrinsically fluorescent. While specific spectral data for this derivative is not widely published, its parent compound, Aclacinomycin, and other anthracyclines are known to fluoresce. It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental setup. As a starting point, you can refer to the spectral properties of structurally similar fluorescent compounds.

Quantitative Data Summary: Example Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldReference Compound
Rhodamine B543565~0.7 in ethanolYes
Fluoro-Jade B494519Not reportedYes
This compoundTo be determinedTo be determinedTo be determinedTarget Compound

Q2: What is fluorescence quenching and what are the common causes?

A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including:

  • Dynamic (Collisional) Quenching: The excited fluorophore collides with another molecule (the quencher) in the solution, leading to non-radiative energy loss.[1]

  • Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher molecule.[2]

  • Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.[1]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light.[3] This is caused by the transition from a singlet to a triplet state, leading to covalent bond cleavage.[3]

  • Self-quenching: At high concentrations, fluorophores can interact with each other and reduce the overall fluorescence emission.[1]

Q3: What are common chemical quenchers to be aware of in my experiments?

A3: Several common substances can act as fluorescence quenchers. Molecular oxygen is a well-known quencher that can enhance the transition of the fluorophore to a non-fluorescent triplet state.[1] Other common quenchers include iodide ions and acrylamide.[1] It is important to review all components of your buffers and media for potential quenching agents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching: The fluorophore is being irreversibly damaged by the excitation light.[3]- Reduce the intensity of the excitation light. - Decrease the exposure time. - Use a neutral density filter to attenuate the excitation light. - Acquire images at fewer time points if possible. - Use an anti-fade mounting medium.[4]
Low fluorescence intensity from the start of the experiment. Quenching from buffer components: A substance in your buffer or medium is quenching the fluorescence.- Review the composition of all solutions for known quenchers (e.g., high concentrations of salts, iodide). - Prepare fresh, high-purity solutions. - Test the fluorescence of this compound in a simplified buffer (e.g., PBS) to establish a baseline.
Incorrect excitation/emission wavelengths: The microscope or plate reader is not set to the optimal wavelengths for this compound.- Perform an excitation and emission scan using a spectrophotometer to determine the peak wavelengths for your sample and experimental conditions.
pH sensitivity: The fluorescence of the compound may be sensitive to the pH of the environment.- Measure and buffer the pH of your solutions to ensure consistency. - Test the fluorescence intensity of this compound across a range of pH values to determine its sensitivity.
Fluorescence signal decreases as the concentration of this compound increases. Self-quenching/Aggregation: At high concentrations, the fluorophore molecules are interacting with each other, leading to a decrease in fluorescence.[1]- Perform a concentration-dependent fluorescence measurement to identify the optimal concentration range. - Work at concentrations below the onset of self-quenching.
No fluorescence signal detected in cellular imaging experiments. Poor cellular uptake: The compound is not entering the cells efficiently.- Optimize incubation time and concentration.[5] - Ensure cell viability. - Use a positive control fluorophore known to be taken up by the cells.
Efflux from cells: The compound is being actively transported out of the cells.- Aclacinomycin A efflux has been observed to be an active transport process.[6] Consider using efflux pump inhibitors if appropriate for your experimental design.

Experimental Protocols

Protocol 1: Determining Excitation and Emission Spectra of this compound
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in your experimental buffer (e.g., PBS, pH 7.4).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of a fluorometer to an estimated value (e.g., 520 nm).

    • Scan a range of excitation wavelengths (e.g., 400-500 nm).

    • The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum (from the previous step).

    • Scan a range of emission wavelengths (e.g., 500-650 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum.

  • Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and determine the maxima.

Protocol 2: Cellular Uptake Assay using Fluorescence Microscopy
  • Cell Culture: Plate your cells of interest onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Preparation of Treatment Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the treatment solution containing this compound to the cells.

    • Incubate for the desired time period (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a CO2 incubator.

  • Cell Washing:

    • Remove the treatment solution.

    • Gently wash the cells three times with pre-warmed PBS to remove any extracellular compound.

  • Cell Fixation (Optional):

    • If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Counterstaining (Optional):

    • To visualize the nucleus, you can stain with a nuclear counterstain like DAPI or Hoechst.[7]

    • Incubate with the counterstain solution according to the manufacturer's protocol.

    • Wash the cells with PBS.

  • Imaging:

    • Add fresh PBS or a suitable imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound and any counterstains.

    • To minimize photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[3]

Signaling Pathways and Workflows

Mechanism of Action of Aclacinomycin

Aclacinomycins, including this compound, are known to exert their anticancer effects primarily through the inhibition of DNA topoisomerases.[8][9] This leads to the disruption of DNA replication and transcription, ultimately inducing cell death.

G A This compound B Topoisomerase II A->B Binds to D Inhibition of DNA Re-ligation A->D Causes C DNA B->C Acts on E DNA Strand Breaks D->E F Apoptosis E->F G Cell Death F->G

Caption: Aclacinomycin's mechanism of action.

Experimental Workflow for Cellular Uptake Studies

The following diagram outlines the key steps in a typical cellular uptake experiment using fluorescence microscopy.

G A Seed cells on glass-bottom dish B Culture cells to desired confluency A->B C Treat with This compound B->C D Incubate for defined time C->D E Wash with PBS (3 times) D->E F Fix and/or Counterstain (Optional) E->F G Image with Fluorescence Microscope F->G H Analyze Images G->H

Caption: Cellular uptake experimental workflow.

References

addressing 2-Hydroxyaclacinomycin B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyaclacinomycin B. Our aim is to help you address potential challenges, with a specific focus on preventing and resolving precipitation issues in cell culture media.

Troubleshooting Guide: Precipitation of this compound

Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a step-by-step approach to identify the cause and resolve the issue.

dot

cluster_0 Troubleshooting Workflow start Precipitate Observed in Cell Culture Medium q1 Is the precipitate present in the stock solution? start->q1 sol1 Re-dissolve stock solution. Consider using a different solvent or gentle warming. q1->sol1 Yes q2 Does the precipitate form immediately after adding to the medium? q1->q2 No sol1->q2 sol2 Decrease final concentration. Add dropwise while vortexing. Pre-warm medium. q2->sol2 Yes q3 Does precipitation occur over time in the incubator? q2->q3 No sol2->q3 sol3 Check for pH shifts in media. Evaluate media components for incompatibility. Reduce incubation time. q3->sol3 Yes end Issue Resolved q3->end No sol3->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue Potential Cause Recommended Action
Precipitate forms in stock solution Poor solubility of this compound in the chosen solvent.Prepare a fresh stock solution in a recommended solvent like DMSO.[1] Ensure the solvent is of high purity. Gentle warming (up to 37°C) may aid dissolution.
Immediate precipitation upon addition to media The final concentration of this compound exceeds its solubility limit in the cell culture medium.Decrease the final working concentration. Add the stock solution to pre-warmed media dropwise while gently vortexing to ensure rapid and even distribution.
Precipitation occurs over time in the incubator Changes in media pH, temperature fluctuations, or interaction with media components.[2][3][4]Monitor the pH of your culture medium. Avoid repeated freeze-thaw cycles of the media.[3][4] Consider if media components like certain salts could be reacting with the compound.[2][3]
Cloudiness or turbidity in the culture Could be precipitation of the compound or microbial contamination.[2][3]Observe the culture under a microscope to distinguish between chemical precipitates and microorganisms.[3] If contamination is suspected, discard the culture and decontaminate the incubator and hood.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder and DMSO to come to room temperature.

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of Working Solution in Cell Culture Medium

  • Materials: this compound stock solution, pre-warmed cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Add the appropriate volume of the stock solution to the pre-warmed medium to achieve the final desired concentration. It is recommended to add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

    • Use the prepared working solution immediately.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Q2: What is the maximum recommended concentration of this compound in cell culture?

A2: The optimal concentration will be cell-line dependent. It is advisable to perform a dose-response curve to determine the effective concentration for your specific experimental setup. Start with a low concentration and gradually increase it, monitoring for any signs of precipitation.

Q3: Can I store the diluted this compound in cell culture medium?

A3: It is generally not recommended to store the compound once it has been diluted in cell culture medium.[1] Components in the medium can interact with the compound over time, potentially leading to degradation or precipitation.[6] Prepare fresh working solutions for each experiment.

Q4: My cell culture medium turned cloudy after adding this compound. What should I do?

A4: Cloudiness can indicate either precipitation of the compound or microbial contamination.[2][3] First, examine a sample of the medium under a microscope to check for bacteria or fungi.[3] If no microbes are visible, it is likely precipitation. Refer to the troubleshooting guide above to address potential causes such as high concentration, improper mixing, or media incompatibility.

Q5: Could the type of serum I'm using contribute to the precipitation?

A5: Yes, serum contains a complex mixture of proteins and other components that could potentially interact with this compound.[2] If you suspect serum is a factor, you could try using a different lot of serum or a serum-free medium if your cell line can tolerate it.

Signaling Pathway

This compound is an anthracycline antibiotic. While its specific mechanism is not fully elucidated, it is expected to share a similar mechanism of action with its parent compound, Aclacinomycin A, which is known to be a topoisomerase I and II inhibitor.[1] Inhibition of these enzymes leads to DNA damage and ultimately triggers apoptosis.

dot

cluster_0 Proposed Signaling Pathway of this compound drug This compound topo1 Topoisomerase I drug->topo1 inhibits topo2 Topoisomerase II drug->topo2 inhibits dna_damage DNA Strand Breaks topo1->dna_damage leads to topo2->dna_damage leads to apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for this compound.

References

Technical Support Center: 2-Hydroxyaclacinomycin B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Hydroxyaclacinomycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the mass spectrometry analysis of this compound.

Problem 1: Poor or No Signal Intensity for this compound

You are not observing the expected molecular ion peak, or the signal is very weak.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Ionization This compound, like other anthracyclines, can be sensitive to ionization conditions. Experiment with different ionization sources if available (e.g., ESI, APCI, MALDI).[1] For ESI, optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.
Inadequate Sample Concentration If the sample is too dilute, the signal may be indistinguishable from noise.[1] Conversely, overly concentrated samples can lead to ion suppression.[1] Prepare a dilution series to determine the optimal concentration range for your instrument.
Sample Degradation Anthracyclines can be susceptible to degradation. Ensure samples are stored properly and prepared fresh. Avoid prolonged exposure to light and high temperatures.
Ion Suppression/Matrix Effects Components in your sample matrix (salts, detergents, buffers) can interfere with the ionization of this compound.[2] Ensure proper sample cleanup. Use HPLC-grade solvents and avoid non-volatile buffers.[3][4][5] If analyzing from a complex matrix, consider solid-phase extraction (SPE) or liquid-liquid extraction for sample purification.
Instrument Not Tuned or Calibrated An out-of-tune or uncalibrated mass spectrometer will exhibit poor sensitivity and mass accuracy.[1] Perform routine tuning and calibration according to the manufacturer's guidelines.[1]

Experimental Workflow for Optimizing Signal Intensity:

Figure 1: Workflow for troubleshooting poor signal intensity.

Problem 2: Difficulty Identifying the Molecular Ion Peak

You see multiple peaks in the expected mass range and are unsure which corresponds to this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Adduct Formation In soft ionization techniques like ESI, molecules often form adducts with cations present in the solvent (e.g., Na+, K+, NH4+).[6][7] This results in peaks at [M+Na]+, [M+K]+, etc., in addition to the expected [M+H]+.
In-Source Fragmentation/Decay Glycosidic bonds are labile and can break in the ion source, leading to the observation of fragment ions even in full scan mode.[8][9] This "in-source decay" is a known challenge for glycosylated molecules.[8][9]
Isotopic Distribution The molecular ion will have a characteristic isotopic pattern due to the natural abundance of isotopes like 13C. Ensure you are looking for this pattern and not just a single peak.
Sample Impurities The presence of co-eluting impurities or related compounds can complicate the spectrum. Improve chromatographic separation to resolve different components.

Quantitative Data: Expected Molecular Ions for this compound

The chemical formula for this compound is C42H53NO16. Its monoisotopic mass is 827.3364 Da . A related compound, 2-Hydroxyaclacinomycin M (C42H55NO16), has a monoisotopic mass of 829.35208467 Da.[10] Be sure to calculate the expected masses for your specific compound and potential adducts.

Ion Species Mass-to-Charge Ratio (m/z) for C42H53NO16
[M+H]+ 828.3437
[M+Na]+ 850.3256
[M+K]+ 866.2996
[M+NH4]+ 845.3702

Logical Diagram for Molecular Ion Identification:

Molecular_Ion_ID Start Spectrum Acquired CheckMass Calculate Expected m/z for [M+H]+ and Adducts Start->CheckMass FindPeaks Identify Peaks Matching Calculated m/z Values CheckMass->FindPeaks CheckIsotopes Does the Highest Intensity Peak Match Isotopic Pattern? FindPeaks->CheckIsotopes Success Molecular Ion Identified CheckIsotopes->Success Yes Troubleshoot Suspect In-Source Decay or Contamination CheckIsotopes->Troubleshoot No RefineLC Refine Chromatography & Re-acquire Troubleshoot->RefineLC

Figure 2: Decision process for identifying the molecular ion.

Problem 3: Unexpected or Uncontrolled Fragmentation

You are performing MS/MS, but the fragmentation pattern is complex, or you observe significant fragmentation in your full-scan MS1 spectrum.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
In-Source Decay (ISD) As a glycosylated anthracycline, this compound is prone to ISD, where the glycosidic bonds cleave within the ion source before reaching the mass analyzer.[8][9] This leads to the premature appearance of fragment ions corresponding to the loss of sugar moieties. To mitigate this, try lowering the ion source temperatures and voltages (e.g., cone/skimmer voltage).
High Collision Energy (MS/MS) If your MS/MS spectra are overly fragmented with few abundant product ions, the collision energy (CE) may be too high. Perform a collision energy ramp or a series of experiments with varying CE to find the optimal setting for generating informative fragments.
Labile Glycosidic Bonds The primary fragmentation pathway for anthracyclines is the cleavage of the glycosidic bond, resulting in the loss of the sugar chain and the formation of the aglycone fragment ion.[11] This is an expected and often dominant fragmentation.
Complex Structure The aglycone itself can undergo further fragmentation. Look for characteristic losses such as water (H2O) or carbonyl groups (CO).

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

  • Sample Infusion: Prepare a solution of this compound at an optimized concentration (e.g., 1-10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion (e.g., [M+H]+ at m/z 828.34).

  • Precursor Isolation: Set the mass spectrometer to isolate the chosen precursor ion with a narrow isolation window (e.g., 1-2 Da).

  • Collision-Induced Dissociation (CID): Apply collision energy to the isolated ions. Start with a low CE (e.g., 10-15 eV) and gradually increase it in subsequent experiments (e.g., up to 40-50 eV) to observe the fragmentation pattern.

  • MS2 Scan: Acquire the product ion spectrum.

  • Data Analysis: Identify the major fragment ions. The most prominent fragment will likely correspond to the aglycone after the loss of the trisaccharide chain. Calculate the mass difference between the precursor and the fragment to confirm the neutral loss.

Expected Fragmentation Pathway Diagram:

Fragmentation_Pathway Parent Precursor Ion This compound m/z 828.34 [M+H]+ Fragments Loss of Trisaccharide Aglycone Fragment Further Fragmentation Parent->Fragments CID/ISD Fragments:f1->Fragments:f2 Higher Energy CID Sugars Sugar Fragments Fragments:f0->Sugars

Figure 3: General fragmentation pathway for glycosylated anthracyclines.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for this compound?

A1: Electrospray ionization (ESI) is the most commonly used and generally effective method for analyzing anthracyclines from liquid solutions, often coupled with HPLC (LC-MS).[12] It is a soft ionization technique that typically yields protonated molecules ([M+H]+).[7] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, especially for direct analysis of samples from solid-phase or for imaging mass spectrometry.[13][14]

Q2: I see a prominent peak corresponding to the loss of my sugar chain even in my full MS scan. Is this normal?

A2: Yes, this is a common phenomenon known as in-source decay (ISD) or in-source fragmentation.[8][9] The glycosidic linkage in molecules like this compound is relatively weak and can break in the energetic environment of the ion source. To minimize this, try using gentler source conditions (lower temperatures and voltages).

Q3: My mass accuracy is poor. How can I fix this?

A3: Poor mass accuracy is typically due to a need for calibration.[1] Ensure you have recently calibrated your instrument using the manufacturer's recommended calibration solution.[1] Temperature fluctuations in the lab can also affect mass accuracy, so ensure a stable environment. If the problem persists, instrument maintenance may be required.[1]

Q4: What are common contaminants I should watch out for?

A4: Common contaminants that can interfere with your analysis include salts (sodium, potassium), detergents (Triton, SDS), polymers (polyethylene glycol - PEG), and plasticizers.[3][4][5] These can suppress your signal or introduce confusing background ions. Always use high-purity, LC-MS grade solvents, and new, high-quality plasticware. Avoid washing lab glassware with detergents.[3]

Q5: How do I choose the right collision energy for my MS/MS experiment?

A5: The optimal collision energy depends on the stability of your molecule and the instrument you are using. It is best determined empirically. Start with a low energy setting (e.g., 10-15 eV) and perform a series of experiments, increasing the energy by 5-10 eV each time. This "collision energy ramp" will show you at which energy you get the most informative fragmentation for structural confirmation.

References

Validation & Comparative

2-Hydroxyaclacinomycin B vs. Doxorubicin: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, anthracyclines remain a cornerstone of treatment regimens for a wide array of malignancies. Doxorubicin, a well-established member of this class, is widely utilized for its potent antitumor activity. However, its clinical use is often limited by significant cardiotoxicity. This has driven the search for analogues with improved therapeutic indices. Among these, the aclacinomycin family of compounds has shown promise. This guide provides a comparative overview of 2-Hydroxyaclacinomycin B and the widely used Doxorubicin.

Due to the limited availability of specific efficacy data for this compound in publicly accessible literature, this comparison will focus on its parent compound, Aclacinomycin A (also known as Aclarubicin), as a representative of the aclacinomycin family, in contrast to Doxorubicin. This analysis is intended for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to inform future research and development.

Mechanism of Action: A Tale of Two Topoisomerase Inhibitors

Both Doxorubicin and Aclacinomycin A exert their cytotoxic effects by interfering with DNA replication and transcription. However, they exhibit distinct mechanisms of action primarily related to their interaction with topoisomerase enzymes.

Doxorubicin primarily functions as a Topoisomerase II inhibitor . It intercalates into DNA and stabilizes the DNA-topoisomerase II complex, leading to double-strand breaks in the DNA. This damage triggers cell cycle arrest and apoptosis.

Aclacinomycin A , in contrast, is a dual inhibitor of Topoisomerase I and Topoisomerase II . This broader mechanism of action may contribute to its efficacy in certain cancer types and potentially overcome some mechanisms of resistance to Topoisomerase II-specific agents. Furthermore, Aclacinomycin A has been shown to have a more pronounced inhibitory effect on RNA synthesis compared to DNA synthesis.

G cluster_dox Doxorubicin cluster_acla Aclacinomycin A Dox Doxorubicin DNA_Dox DNA Intercalation Dox->DNA_Dox TopoII_Dox Topoisomerase II DNA_Dox->TopoII_Dox stabilizes complex DSB_Dox DNA Double-Strand Breaks TopoII_Dox->DSB_Dox induces Apoptosis_Dox Apoptosis DSB_Dox->Apoptosis_Dox triggers Acla Aclacinomycin A DNA_Acla DNA Intercalation Acla->DNA_Acla TopoI_Acla Topoisomerase I DNA_Acla->TopoI_Acla inhibits TopoII_Acla Topoisomerase II DNA_Acla->TopoII_Acla inhibits SSB_Acla DNA Single-Strand Breaks TopoI_Acla->SSB_Acla induces DSB_Acla_Acla DNA Double-Strand Breaks TopoII_Acla->DSB_Acla_Acla induces Apoptosis_Acla Apoptosis SSB_Acla->Apoptosis_Acla triggers DSB_Acla_Acla->Apoptosis_Acla triggers

Figure 1: Comparative Signaling Pathways of Doxorubicin and Aclacinomycin A.

Efficacy Comparison: In Vitro and In Vivo Evidence

ParameterAclacinomycin ADoxorubicinCell Line/ModelReference
IC50 (DNA Synthesis) 0.30 µg/mLNot explicitly stated in direct comparisonL1210 mouse leukemia cells[1]
IC50 (RNA Synthesis) 0.038 µg/mLNot explicitly stated in direct comparisonL1210 mouse leukemia cells[1]
In Vivo Antitumor Activity Similar to Doxorubicin against L-1210 and P-388 leukemiaStandard of comparisonL-1210 and P-388 mouse leukemia models[2]
Cardiotoxicity Significantly lower than DoxorubicinHigh, dose-limitingHamster and rabbit models[1][2]

Note: The IC50 values for Doxorubicin in L1210 cells vary across literature but are generally in a similar nanomolar to low micromolar range.

Experimental Protocols

The evaluation of the cytotoxic and antitumor efficacy of these compounds typically involves a series of in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound is the MTT or similar colorimetric assays.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Figure 2: Generalized workflow for an in vitro cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study

Animal models, such as xenograft models in immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

General Protocol:

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, Doxorubicin, this compound at various doses). The drugs are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement: Tumor volume and body weight are measured at regular intervals.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Conclusion and Future Directions

While a direct and comprehensive comparison between this compound and Doxorubicin is hampered by the lack of specific data on the former, the available information on Aclacinomycin A provides a valuable surrogate for preliminary assessment. Aclacinomycin A demonstrates a distinct mechanistic profile as a dual Topoisomerase I and II inhibitor and, importantly, exhibits a significantly lower cardiotoxicity profile compared to Doxorubicin, while maintaining comparable antitumor activity in some preclinical models.

The "2-hydroxy" modification on the aclacinomycin scaffold warrants further investigation to determine its impact on efficacy, selectivity, and toxicity. Future research should focus on:

  • In vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values and compare them directly with Doxorubicin.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy and toxicity studies in relevant animal models to assess its therapeutic index and potential for reduced cardiotoxicity compared to Doxorubicin.

Such studies are essential to ascertain whether this compound represents a clinically meaningful advancement over existing anthracyclines like Doxorubicin.

References

A Comparative Analysis of the Anticancer Effects of Aclarubicin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Aclarubicin, a second-generation anthracycline, demonstrates a distinct and potentially advantageous anticancer profile when compared to the widely used chemotherapeutic agent, Doxorubicin. This guide provides a detailed comparison of their mechanisms of action, cytotoxic effects, and the experimental validation of these properties, aimed at researchers, scientists, and drug development professionals.

Aclarubicin (also known as Aclacinomycin A) and its derivatives, such as the conceptual 2-Hydroxyaclacinomycin B, exhibit a multifaceted mechanism of antitumor activity that distinguishes them from first-generation anthracyclines like Doxorubicin.[1] While both drug classes are mainstays in cancer therapy, their differential effects on cellular processes, particularly DNA damage and apoptosis induction, are of significant interest for developing more effective and less toxic cancer treatments.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Aclarubicin and Doxorubicin in various cancer cell lines, as reported in a comparative study.

Cell LineDrugIC50 (µM)
K562 (Chronic Myelogenous Leukemia)Doxorubicin~1.3
K562 (Chronic Myelogenous Leukemia)Aclarubicin~0.5
MelJuSo (Melanoma)DoxorubicinNot explicitly stated
MelJuSo (Melanoma)AclarubicinNot explicitly stated
HCT116 (Colon Carcinoma)DoxorubicinNot explicitly stated
HCT116 (Colon Carcinoma)AclarubicinNot explicitly stated
U2OS (Osteosarcoma)DoxorubicinNot explicitly stated
U2OS (Osteosarcoma)AclarubicinNot explicitly stated

Note: The provided source primarily focused on hybrid compounds and their parental drugs, Doxorubicin and Aclarubicin. While a direct IC50 table for all cell lines tested with the parent drugs was not available, the data indicates Aclarubicin's higher potency in K562 cells.[1][2] A separate study reported Doxorubicin IC50 values across a range of cell lines, including HepG2 (12.18 ± 1.89 µM), UMUC-3 (5.15 ± 1.17 µM), BFTC-905 (2.26 ± 0.29 µM), HeLa (2.92 ± 0.57 µM), MCF-7 (2.50 ± 1.76 µM), and M21 (2.77 ± 0.20 µM).[3]

Mechanisms of Action: A Tale of Two Anthracyclines

The primary anticancer mechanisms of Aclarubicin and Doxorubicin, while both targeting topoisomerases, exhibit crucial differences.

Doxorubicin primarily acts as a topoisomerase II poison . It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.[4] This DNA damage-centric mechanism is also linked to its cardiotoxic side effects.

Aclarubicin , in contrast, is a dual inhibitor of topoisomerase I and II .[1] It is thought to inhibit the catalytic activity of topoisomerase II without inducing significant DNA double-strand breaks.[1] Aclarubicin's anticancer activity is more closely associated with histone eviction from chromatin, leading to epigenetic and transcriptional alterations that can trigger apoptosis.[1][4][5] This difference in mechanism may contribute to Aclarubicin's reported lower cardiotoxicity.[1]

cluster_doxo Doxorubicin cluster_acla Aclarubicin doxo Doxorubicin doxo_dna DNA Intercalation doxo->doxo_dna doxo_topo2 Topoisomerase II Poisoning doxo_dna->doxo_topo2 doxo_dsb DNA Double-Strand Breaks doxo_topo2->doxo_dsb doxo_apoptosis Apoptosis doxo_dsb->doxo_apoptosis acla Aclarubicin acla_topo1 Topoisomerase I Inhibition acla->acla_topo1 acla_topo2 Topoisomerase II Inhibition acla->acla_topo2 acla_histone Histone Eviction acla_topo2->acla_histone acla_apoptosis Apoptosis acla_histone->acla_apoptosis

Figure 1: Comparative Mechanisms of Action

Induction of Apoptosis

Both Aclarubicin and Doxorubicin induce apoptosis, or programmed cell death, a critical process for eliminating cancer cells. However, the signaling pathways they engage can differ.

Aclarubicin has been shown to induce apoptosis through caspase activation.[6] One notable distinction is its ability to upregulate the expression of death receptor 5 (DR5) in a p53-independent manner, thereby sensitizing cancer cells to TRAIL-induced apoptosis. Doxorubicin's effect on DR5 expression is reportedly weaker.

The apoptotic cascade typically involves the activation of initiator caspases (e.g., caspase-8 and -9) which in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

acla Aclarubicin dr5 Death Receptor 5 (DR5) Upregulation acla->dr5 p53-independent doxo Doxorubicin dna_damage DNA Damage doxo->dna_damage casp8 Caspase-8 Activation dr5->casp8 casp3 Caspase-3 Activation casp8->casp3 apoptosis Apoptosis casp3->apoptosis p53 p53 Activation dna_damage->p53 p53->dr5

Figure 2: Apoptosis Induction Pathways

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anticancer effects of Aclarubicin and Doxorubicin.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Drug Treatment: Treat the cells with varying concentrations of Aclarubicin or Doxorubicin (e.g., 0.05 to 3 µg/mL) for a specified incubation period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After incubation, remove the treatment medium and replace it with a neutral buffer like Phosphate-buffered saline (PBS). Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]

  • Formazan Solubilization: Remove the MTT solution and add 200 µL of Dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Note: The red color of Doxorubicin can interfere with the colorimetric readings of the MTT assay. Replacing the drug-containing medium with PBS before adding the MTT reagent can mitigate this interference.[7][9]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I or II.

Topoisomerase I Relaxation Assay:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., 200 ng), 10x topoisomerase I reaction buffer, and the test compound (Aclarubicin or Doxorubicin) at various concentrations.[10][11]

  • Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.[10][11]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[10][11]

  • Gel Electrophoresis: Stop the reaction and run the samples on an agarose gel.[10][11]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.[10][11]

Topoisomerase II Decatenation Assay:

  • Reaction Setup: Combine kinetoplast DNA (kDNA), 10x topoisomerase II reaction buffer, ATP, and the test compound in a microcentrifuge tube.[10]

  • Enzyme Addition: Add purified topoisomerase II enzyme.[10]

  • Incubation: Incubate at 37°C for 30 minutes.[10]

  • Gel Electrophoresis and Visualization: Analyze the products by agarose gel electrophoresis as described for the topoisomerase I assay. Inhibition of topoisomerase II is observed as the failure to decatenate the kDNA network into minicircles.[10]

Caspase Activity Assay

This fluorometric assay quantifies the activity of key apoptosis-related enzymes.

  • Cell Lysis: After inducing apoptosis with the test compounds, lyse the cells in a chilled lysis buffer.[12][13]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a fluorophore (e.g., DEVD-AMC for caspase-3).[13][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][15]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[12] The fluorescence intensity is proportional to the caspase activity.

cluster_assays Experimental Assays start Start cell_culture Cell Culture (e.g., K562, MCF-7) start->cell_culture drug_treatment Drug Treatment (Aclarubicin vs. Doxorubicin) cell_culture->drug_treatment cytotoxicity Cytotoxicity Assay (MTT) drug_treatment->cytotoxicity topo_inhibition Topoisomerase Inhibition Assay drug_treatment->topo_inhibition apoptosis_assay Apoptosis Assay (Caspase Activity) drug_treatment->apoptosis_assay data_analysis Data Analysis (IC50, Inhibition, Activity) cytotoxicity->data_analysis topo_inhibition->data_analysis apoptosis_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 3: General Experimental Workflow

Conclusion

The available evidence suggests that Aclarubicin and its analogs represent a distinct class of anthracyclines with a mechanism of action that is less reliant on the induction of DNA double-strand breaks compared to Doxorubicin. Its dual inhibition of topoisomerase I and II and its potent induction of histone eviction provide a strong rationale for its anticancer effects. The p53-independent pathway for apoptosis induction further highlights its potential for treating tumors with mutated p53, which are often resistant to conventional chemotherapy. Further comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and other Aclarubicin derivatives in a clinical setting.

References

A Comparative Analysis of 2-Hydroxyaclacinomycin B and Other Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, topoisomerase inhibitors stand as a critical class of therapeutic agents. These drugs target the essential nuclear enzymes, topoisomerases, which play a pivotal role in DNA replication, transcription, and chromosome segregation. By interfering with the function of these enzymes, topoisomerase inhibitors induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative study of 2-Hydroxyaclacinomycin B, a member of the anthracycline family of antibiotics, and other prominent topoisomerase inhibitors, including Doxorubicin, Etoposide, and Camptothecin. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Topoisomerases

Topoisomerase inhibitors are broadly classified based on the type of enzyme they target: Topoisomerase I (Top1) or Topoisomerase II (Top2).

  • This compound and Aclacinomycin A: As a derivative of Aclacinomycin A (also known as Aclarubicin), this compound is understood to share its mechanism of action. Aclacinomycin A is a potent anthracycline antibiotic that uniquely functions as a dual inhibitor of both Topoisomerase I and Topoisomerase II.[1] It acts as a Topoisomerase I poison by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the single-strand break.[2] Concurrently, it functions as a catalytic inhibitor of Topoisomerase II, preventing the enzyme from binding to DNA and initiating its catalytic cycle.[2] This dual inhibition disrupts DNA replication and transcription, leading to the generation of reactive oxygen species (ROS) and ultimately, apoptosis.[2][3]

  • Doxorubicin: A well-known anthracycline, Doxorubicin primarily targets Topoisomerase II. It intercalates into the DNA and stabilizes the Topoisomerase II-DNA complex after the DNA has been cleaved. This action prevents the re-ligation of the double-strand break, leading to an accumulation of DNA damage and the induction of apoptosis.[4]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, Etoposide is a specific inhibitor of Topoisomerase II. It forms a ternary complex with the enzyme and DNA, preventing the re-ligation of the double-strand breaks generated by Topoisomerase II. This leads to the accumulation of DNA breaks, cell cycle arrest, and apoptosis.[5]

  • Camptothecin: This natural alkaloid is a specific inhibitor of Topoisomerase I. It binds to and stabilizes the covalent complex formed between Topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks. The collision of the replication fork with these stabilized cleavage complexes leads to the formation of lethal double-strand breaks and subsequent cell death.[1][6]

Topoisomerase_Inhibition_Pathway cluster_top1 Topoisomerase I Inhibition cluster_top2 Topoisomerase II Inhibition Top1 Topoisomerase I DNA_ss_break DNA Single-Strand Break Top1->DNA_ss_break Creates Top1_DNA_complex Top1-DNA Cleavage Complex DNA_ss_break->Top1_DNA_complex Forms Top1_DNA_complex->DNA_ss_break Religation (inhibited) Replication_Fork Replication Fork Collision Top1_DNA_complex->Replication_Fork DSB_Top1 Double-Strand Break Replication_Fork->DSB_Top1 Apoptosis_Top1 Apoptosis DSB_Top1->Apoptosis_Top1 Camptothecin Camptothecin (e.g., Irinotecan, Topotecan) Camptothecin->Top1_DNA_complex Aclacinomycin_Top1 Aclacinomycin A (this compound) Aclacinomycin_Top1->Top1_DNA_complex Top2 Topoisomerase II DNA_ds_break DNA Double-Strand Break Top2->DNA_ds_break Creates Top2_DNA_complex Top2-DNA Cleavage Complex DNA_ds_break->Top2_DNA_complex Forms Top2_DNA_complex->DNA_ds_break Religation (inhibited) DSB_Top2 Accumulated Double-Strand Breaks Top2_DNA_complex->DSB_Top2 Apoptosis_Top2 Apoptosis DSB_Top2->Apoptosis_Top2 Doxorubicin Doxorubicin Doxorubicin->Top2_DNA_complex Etoposide Etoposide Etoposide->Top2_DNA_complex Aclacinomycin_Top2 Aclacinomycin A (catalytic inhibition) Aclacinomycin_Top2->Top2 Inhibits DNA Binding

Caption: General mechanisms of Topoisomerase I and II inhibitors.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Aclacinomycin A (as a proxy for this compound) and other topoisomerase inhibitors against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

CompoundCell LineIC50 (µM)Reference
Aclacinomycin A A549 (Lung Carcinoma)0.27[1]
HepG2 (Hepatocellular Carcinoma)0.32[1]
MCF-7 (Breast Adenocarcinoma)0.62[1]
Pancreatic Ductal Adenocarcinoma (PDAC) cell lines~20-30 times lower than serum concentration[2]
Doxorubicin K562 (Chronic Myelogenous Leukemia)Varies with resistance[7][8]
Pancreatic Ductal Adenocarcinoma (PDAC) cell linesLess cytotoxic than Aclarubicin[2]
Etoposide VariousVaries widely
Camptothecin VariousVaries widely

A study comparing the generation of reactive oxygen species (ROS) indicated that Aclacinomycin A has a significantly lower IC50 range (0.274–0.621 µM) for ROS production compared to Doxorubicin (2.842–5.321 µM), suggesting a more potent induction of oxidative stress at lower concentrations.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate topoisomerase inhibitors.

DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.

DNA_Relaxation_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis React_Mix Prepare Reaction Mix: - Supercoiled Plasmid DNA - Assay Buffer - Topoisomerase I Add_Inhibitor Add Test Compound (e.g., this compound) React_Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add SDS) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel_Electrophoresis->Visualize Analyze Analyze Results: Compare relaxed vs. supercoiled DNA Visualize->Analyze

Caption: Workflow for a DNA Relaxation Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and purified human Topoisomerase I.

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction tubes. Include a positive control (a known inhibitor like Camptothecin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution, which typically contains a detergent like SDS to denature the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating agent (e.g., ethidium bromide).

  • Visualization and Analysis: Run the gel to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA. Visualize the DNA bands under UV light. The degree of inhibition is determined by the reduction in the amount of relaxed DNA in the presence of the inhibitor compared to the negative control.

Cleavage Complex Stabilization Assay

This assay determines if a compound acts as a topoisomerase poison by stabilizing the covalent enzyme-DNA cleavage complex.

Protocol:

  • Substrate Preparation: A radiolabeled DNA substrate (e.g., 3'-end labeled with 32P) is typically used.

  • Reaction Setup: Combine the radiolabeled DNA substrate, purified Topoisomerase I or II, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the formation of cleavage complexes.

  • Complex Trapping: Stop the reaction and trap the covalent complexes by adding a strong denaturant like SDS.

  • Protein Digestion: Treat the samples with a protease (e.g., Proteinase K) to digest the topoisomerase, leaving a small peptide covalently attached to the DNA at the cleavage site.

  • Denaturing Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates stabilization of the cleavage complex.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as represented by its parent compound Aclacinomycin A, presents a compelling profile as a dual inhibitor of both Topoisomerase I and II. This multifaceted mechanism of action may offer advantages over inhibitors that target a single topoisomerase. The available in vitro data suggests potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding that of established drugs like Doxorubicin. Further comparative studies with detailed quantitative analysis across a broader panel of cancer cell lines are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the landscape of cancer chemotherapy. The experimental protocols provided herein offer a framework for conducting such comparative evaluations.

References

Unveiling the Molecular Target of 2-Hydroxyaclacinomycin B: A Comparative Analysis Based on the Aclacinomycin Class

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental data confirming the specific molecular target of 2-Hydroxyaclacinomycin B remains elusive in publicly available research, a comprehensive understanding of its mechanism of action can be inferred from its classification as an anthracycline antibiotic and the well-documented activities of its close analog, Aclacinomycin A (Aclarubicin). This guide provides a comparative overview of the presumed molecular target and mechanism of action of this compound, drawing parallels with Aclacinomycin A and other relevant compounds.

Inferred Molecular Target: Dual Inhibition of Topoisomerase I and II

Based on extensive research on the aclacinomycin class of compounds, the primary molecular target of this compound is likely the dual inhibition of two essential nuclear enzymes: Topoisomerase I (Top1) and Topoisomerase II (Top2).[1][2][3][4][5][6][7] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination by introducing transient single- and double-strand breaks in the DNA backbone.

The proposed mechanism of action involves the following key steps:

  • DNA Intercalation: Like other anthracyclines, this compound is believed to intercalate into the DNA double helix.[8] This insertion between DNA base pairs distorts the helical structure, creating a physical barrier that interferes with the progression of DNA and RNA polymerases.

  • Enzyme Trapping: The intercalated drug molecule then stabilizes the transient covalent complex formed between the topoisomerase enzyme and the DNA strand.[7][8] This "trapping" of the enzyme-DNA complex prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks.

  • Induction of Apoptosis: The persistence of these DNA lesions triggers a cascade of cellular damage responses, ultimately leading to programmed cell death, or apoptosis.[9]

This dual inhibitory action on both Top1 and Top2 is a distinguishing feature of the aclacinomycin family compared to other anthracyclines like doxorubicin, which primarily targets Top2.[3]

Comparative Analysis of Aclacinomycin A and Other Topoisomerase Inhibitors

To provide a clearer perspective, the following table compares the known molecular targets and mechanisms of Aclacinomycin A (as a proxy for this compound) with other well-characterized topoisomerase inhibitors.

CompoundPrimary Molecular Target(s)Mechanism of ActionKey Cellular Effects
Aclacinomycin A Topoisomerase I & IIDNA Intercalation, Enzyme TrappingInhibition of DNA replication and transcription, Induction of apoptosis
Doxorubicin Topoisomerase IIDNA Intercalation, Enzyme TrappingGeneration of reactive oxygen species, Cardiotoxicity
Camptothecin Topoisomerase IEnzyme Trapping (stabilizes Top1-DNA cleavage complex)S-phase specific cell cycle arrest, Induction of apoptosis
Etoposide Topoisomerase IIEnzyme Trapping (stabilizes Top2-DNA cleavage complex)G2/M phase cell cycle arrest, Induction of apoptosis

Signaling Pathway of Aclacinomycin-Induced Apoptosis

The downstream signaling cascade initiated by aclacinomycin-induced DNA damage converges on the intrinsic apoptotic pathway. The following diagram illustrates the key steps involved.

Aclacinomycin_Apoptosis_Pathway Aclacinomycin This compound (inferred from Aclacinomycin A) DNA_Intercalation DNA Intercalation Aclacinomycin->DNA_Intercalation Top1_Inhibition Topoisomerase I Inhibition DNA_Intercalation->Top1_Inhibition Top2_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Top2_Inhibition DNA_Damage DNA Strand Breaks Top1_Inhibition->DNA_Damage Top2_Inhibition->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Target_Validation_Workflow Start Hypothesized Target: Topoisomerase I & II In_Vitro In Vitro Assays (Topoisomerase Inhibition) Start->In_Vitro Cellular_Binding Cellular Target Engagement (CETSA) In_Vitro->Cellular_Binding Downstream_Effects Downstream Cellular Effects (DNA Damage, Apoptosis) Cellular_Binding->Downstream_Effects Confirmation Target Confirmation Downstream_Effects->Confirmation

References

Comparative Efficacy of Aclacinomycin A and Doxorubicin in Multidrug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2-Hydroxyaclacinomycin B: Extensive literature searches did not yield specific data on the efficacy of this compound in multidrug-resistant (MDR) cell lines. Therefore, this guide provides a comparative analysis of the closely related compound, Aclacinomycin A, and the widely used anthracycline, Doxorubicin, in the context of multidrug resistance.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Aclacinomycin A and Doxorubicin, with a focus on their performance in multidrug-resistant (MDR) cancer cell lines. The information presented is based on available experimental data.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Aclacinomycin A and Doxorubicin in various cancer cell lines, including their multidrug-resistant counterparts. A higher IC50 value indicates greater resistance to the drug.

Cell LineDrugIC50 (µM)Resistance Level
Human Leukemia
K562 (sensitive)Doxorubicin0.031-
K562/Dox (resistant)Doxorubicin0.99632-fold
Human Cervical Cancer
HeLa (sensitive)Doxorubicin2.664-
HeLa/Dox (resistant)Doxorubicin5.4702-fold
Human Breast Cancer
MCF-7 (sensitive)Doxorubicin2.50-
MCF-7 (resistant)Doxorubicin1.9 (in another study)-
MDA-MB-231Doxorubicin6.602 (nM)-
Human Lung Cancer
A549Aclacinomycin A0.27-
A549Doxorubicin> 20Resistant
Human Hepatocellular Carcinoma
HepG2Aclacinomycin A0.32-
HepG2Doxorubicin12.2Moderately Sensitive
Huh7Doxorubicin> 20Resistant

Note: The IC50 values can vary between studies due to different experimental conditions.[1]

Experimental Protocols

A common method to determine the cytotoxicity of chemotherapeutic agents and establish IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agents (Aclacinomycin A or Doxorubicin) in a culture medium.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include a control group with a medium-only treatment.

  • Incubation:

    • Incubate the cells with the drugs for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTT Addition:

    • After incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL.[3]

    • Incubate the plate for an additional 1-4 hours to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization of Formazan:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

G

Mechanisms of Action and Resistance

Doxorubicin: is a potent anticancer agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[6] However, its clinical efficacy is often limited by the development of multidrug resistance.[1][4] A primary mechanism of resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps Doxorubicin out of the cancer cells, reducing its intracellular concentration and thus its cytotoxicity.[6]

Aclacinomycin A: , like Doxorubicin, is an anthracycline antibiotic that inhibits topoisomerase. However, studies suggest that Aclacinomycin A may have a different mechanism of interacting with cellular resistance machinery. It has been shown to act as an MDR modulator and can even reverse Doxorubicin resistance in certain cancer cell lines, such as the K562 human leukemia cell line.[7][8][9] This effect is attributed to its ability to increase the intracellular concentration of Doxorubicin, possibly by inhibiting the efflux pump activity.[7][8][9] This suggests that Aclacinomycin A may be less susceptible to P-gp-mediated resistance or may even inhibit P-gp function.[10]

Signaling Pathways in Doxorubicin Resistance

The development of resistance to Doxorubicin is a complex process involving the alteration of multiple signaling pathways that promote cell survival and reduce drug efficacy. Key pathways implicated in Doxorubicin resistance include:

  • PI3K/Akt/mTOR Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis, thereby counteracting the cytotoxic effects of Doxorubicin.

  • NF-κB Pathway: This pathway is involved in inflammation, cell survival, and proliferation. Its activation can lead to the expression of anti-apoptotic proteins, contributing to Doxorubicin resistance.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway has been linked to increased expression of drug resistance genes, including those encoding ABC transporters.

  • Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response. Its activation can protect cancer cells from the oxidative stress induced by Doxorubicin, thereby reducing its effectiveness.

While the signaling pathways involved in Doxorubicin resistance are well-documented, there is limited specific information on the signaling pathways that Aclacinomycin A modulates to overcome or induce multidrug resistance. Its ability to sensitize resistant cells to Doxorubicin suggests an interaction with these or other pathways that regulate drug efflux and cell survival.[10]

G

References

Assessing the Cardiotoxicity of 2-Hydroxyaclacinomycin B Relative to Other Anthracyclines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative cardiotoxicity data for 2-Hydroxyaclacinomycin B is limited in publicly available literature. This guide leverages data for the closely related compound, Aclacinomycin A, as a surrogate to provide a comparative assessment against other common anthracyclines. The structural difference, the presence of a hydroxyl group at the C-2 position in this compound, may influence its biological activity and toxicity profile. Therefore, the information presented should be interpreted with caution and serve as a foundation for further targeted research.

Introduction to Anthracycline Cardiotoxicity

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to irreversible heart failure.[1][2][3] The mechanisms underlying this cardiac damage are multifactorial, involving oxidative stress, DNA damage, and apoptosis of cardiomyocytes.[4][5] This guide provides a comparative overview of the cardiotoxicity of Aclacinomycin A (as a proxy for this compound) relative to other well-established anthracyclines like doxorubicin, daunorubicin, and epirubicin, supported by available experimental data.

Mechanisms of Anthracycline-Induced Cardiotoxicity

The cardiotoxic effects of anthracyclines are complex and involve multiple signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of the anthracycline molecule, leading to oxidative stress.[4][5] This overwhelms the antioxidant defenses of cardiomyocytes, causing damage to lipids, proteins, and DNA. Another significant mechanism is the inhibition of topoisomerase IIβ, which leads to DNA double-strand breaks and triggers apoptotic pathways.[2] The interplay of these pathways results in cardiomyocyte dysfunction and death, ultimately leading to cardiac remodeling and heart failure.

Key Signaling Pathways in Anthracycline Cardiotoxicity Anthracyclines Anthracyclines ROS Reactive Oxygen Species (ROS) Generation Anthracyclines->ROS Redox Cycling Topoisomerase_IIb Topoisomerase IIβ Inhibition Anthracyclines->Topoisomerase_IIb Enzyme Binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Double-Strand Breaks Topoisomerase_IIb->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Cardiomyocyte Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cytochrome c Release Cardiac_Dysfunction Cardiac Dysfunction & Heart Failure Apoptosis->Cardiac_Dysfunction

Signaling pathways in anthracycline cardiotoxicity.

Comparative Cardiotoxicity: Aclacinomycin A vs. Other Anthracyclines

Experimental studies suggest that Aclacinomycin A exhibits a more favorable cardiotoxicity profile compared to doxorubicin.

In Vivo Animal Studies
ParameterAclacinomycin ADoxorubicin (Adriamycin)Animal ModelKey Findings
ECG Changes Slight and reversible changes (QRS prolongation, T-wave flattening) at 1.5-2.0 mg/kg.[6]Pronounced and persistent changes (heart rate decrease, QRS and QT prolongation, R and S wave amplitude elevation) at 4 mg/kg.[7]Hamsters, RatsAclacinomycin A induced less severe and more reversible electrocardiographic abnormalities.[6][7]
Biochemical Markers Reversible elevation of LDH and α-HBDH at 2.0 mg/kg.[6]Increased lipoperoxide levels at 0.5 mg/kg.[6]HamstersDoxorubicin showed greater evidence of oxidative stress.[6]
Myocardial Histopathology Slight, reversible ultrastructural changes (myelin figures, mitochondrial vacuolization).[7]Remarkable and persistent alterations (mitochondrial degeneration, sarcoplasmic vacuolization, myofilament disappearance).[7]RatsAclacinomycin A caused milder myocardial damage that was largely reversible upon discontinuation of the drug.[7]
In Vitro Studies

While specific in vitro comparative data for this compound is lacking, studies on related compounds provide some insights.

ParameterAclacinomycin ADoxorubicinCell LineKey Findings
Apoptosis Data not availableInduces apoptosis via Bcl-2/Bax pathway and caspase activation.H9c2 cardiomyocytesDoxorubicin is a potent inducer of cardiomyocyte apoptosis.
Oxidative Stress Data not availableIncreases ROS production and lipid peroxidation.H9c2 cardiomyocytesDoxorubicin is a strong inducer of oxidative stress in cardiac cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cardiotoxicity. Below are representative protocols for key experiments.

In Vivo Cardiotoxicity Assessment in a Hamster Model

This protocol is adapted from studies comparing the cardiotoxicity of Aclacinomycin A and doxorubicin.[6]

Experimental Workflow for In Vivo Cardiotoxicity Assessment start Start animal_prep Animal Preparation (Male Golden Hamsters) start->animal_prep drug_admin Daily Intraperitoneal Injections (15 consecutive days) animal_prep->drug_admin recovery Recovery Period (15 days) drug_admin->recovery monitoring Monitoring recovery->monitoring ecg Electrocardiography (ECG) monitoring->ecg biochem Blood Biochemical Analysis (LDH, α-HBDH, Lipoperoxide) monitoring->biochem histology Histopathological Examination (Light & Electron Microscopy) monitoring->histology end End ecg->end biochem->end histology->end

Workflow for in vivo cardiotoxicity assessment.

1. Animal Model:

  • Species: Male Golden Hamsters.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

2. Drug Administration:

  • Groups:

    • Control group (saline).

    • Aclacinomycin A group (e.g., 1.5, 2.0, and 3.0 mg/kg).

    • Doxorubicin group (e.g., 0.17 and 0.5 mg/kg).

  • Route of Administration: Daily intraperitoneal injections.

  • Duration: 15 consecutive days, followed by a 15-day recovery period.[6]

3. Monitoring and Analysis:

  • General Toxicity: Monitor body weight and mortality.

  • Electrocardiography (ECG): Record ECGs at baseline, during treatment, and after the recovery period to assess for changes in heart rate, QRS duration, QT interval, and wave amplitudes.[6][7]

  • Blood Biochemical Analysis: Collect blood samples to measure markers of cardiac injury and oxidative stress, such as lactate dehydrogenase (LDH), α-hydroxybutyrate dehydrogenase (α-HBDH), and lipoperoxides.[6]

  • Histopathology: At the end of the study, sacrifice animals and collect heart tissue. Fix tissues for light microscopy (e.g., hematoxylin and eosin staining) and electron microscopy to examine myocardial ultrastructure for signs of damage, such as mitochondrial swelling, myofilament separation, and fibrosis.[6][7]

Measurement of Oxidative Stress Markers (SOD and MDA) in Cardiac Tissue

This protocol outlines the general steps for measuring superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels in heart tissue homogenates.[8][9]

1. Tissue Preparation:

  • Excise the heart, wash with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen.

  • Store at -80°C until analysis.

  • Homogenize the heart tissue in an appropriate buffer on ice.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. SOD Activity Assay:

  • Use a commercially available SOD assay kit.

  • The assay is typically based on the inhibition of a chromogenic reaction by SOD present in the sample.

  • Measure the absorbance at the specified wavelength (e.g., 550 nm) using a spectrophotometer.

  • Calculate SOD activity based on a standard curve.

3. MDA Level Assay (TBARS Assay):

  • Use a commercially available MDA assay kit (Thiobarbituric Acid Reactive Substances).

  • The assay involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored product.

  • Measure the absorbance of the product at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate MDA concentration based on a standard curve.

Assessment of Cardiomyocyte Apoptosis

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: [10][11]

  • Cell Culture: Culture cardiomyocytes (e.g., H9c2 cell line) and treat with the desired concentrations of anthracyclines for a specified duration.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

2. Western Blot Analysis of Bcl-2 and Bax: [12][13][14]

  • Protein Extraction: Lyse treated and control cardiomyocytes to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for Bcl-2 and Bax.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.

Conclusion

The available evidence, primarily from studies on Aclacinomycin A, suggests a reduced cardiotoxic potential compared to doxorubicin. This is characterized by less severe and more reversible effects on cardiac function and structure in animal models. However, the absence of direct comparative data for this compound necessitates further investigation to definitively establish its cardiotoxicity profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies, which are essential for the development of safer and more effective anthracycline-based cancer therapies.

References

Comparative Gene Expression Analysis: Unraveling Cellular Responses to Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Special Focus on Aclacinomycin Analogs and a Comparative Look at Doxorubicin and Etoposide

In the landscape of cancer therapeutics, topoisomerase inhibitors stand as a critical class of anti-neoplastic agents. This guide delves into the comparative gene expression analysis following treatment with 2-Hydroxyaclacinomycin B, a derivative of the anthracycline antibiotic Aclacinomycin A. Due to the limited availability of specific gene expression data for this compound, this guide will focus on its parent compound, Aclacinomycin A, and provide a comparative analysis with two widely used topoisomerase II inhibitors, Doxorubicin and Etoposide. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecular responses elicited by these compounds, supported by experimental data and detailed methodologies.

Introduction to Topoisomerase II Inhibitors

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By creating transient double-strand breaks, they allow DNA strands to pass through each other. Topoisomerase II inhibitors exert their cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.

  • Aclacinomycin A: An anthracycline antibiotic that acts as a dual inhibitor of topoisomerase I and II. It intercalates into DNA and inhibits DNA and RNA synthesis.[1]

  • Doxorubicin: A well-characterized anthracycline that primarily inhibits topoisomerase II, leading to DNA damage and the generation of reactive oxygen species.[2][3]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin that forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands.[4][5]

Comparative Gene Expression Analysis

The following tables summarize representative data from studies on Doxorubicin and Etoposide treatment in human cancer cell lines.

Table 1: Differentially Expressed Genes in MCF-7 Breast Cancer Cells Treated with Doxorubicin

Gene SymbolGene NameFunctionFold Changep-value
Upregulated
CDKN1ACyclin Dependent Kinase Inhibitor 1ACell cycle arrest4.2<0.01
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA repair, apoptosis3.8<0.01
BBC3 (PUMA)BCL2 Binding Component 3Apoptosis induction3.5<0.01
FASFas Cell Surface Death ReceptorApoptosis induction2.9<0.05
Downregulated
CCNE1Cyclin E1Cell cycle progression-3.1<0.01
E2F1E2F Transcription Factor 1Cell cycle progression-2.8<0.01
MYCMYC Proto-Oncogene, bHLH Transcription FactorCell proliferation-2.5<0.05
BCL2B-Cell CLL/Lymphoma 2Apoptosis inhibition-2.2<0.05

This table is a representative summary based on typical findings in doxorubicin gene expression studies. Actual values may vary between specific experiments.

Table 2: Differentially Expressed Genes in A549 Lung Cancer Cells Treated with Etoposide

Gene SymbolGene NameFunctionFold Changep-value
Upregulated
MDM2MDM2 Proto-Oncogenep53 regulation5.1<0.01
BAXBCL2 Associated X, Apoptosis RegulatorApoptosis induction4.5<0.01
DDB2Damage Specific DNA Binding Protein 2DNA repair3.9<0.01
SESN1Sestrin 1Oxidative stress response3.2<0.05
Downregulated
CCNB1Cyclin B1Mitotic progression-4.0<0.01
PLK1Polo-Like Kinase 1Mitotic progression-3.7<0.01
BIRC5 (Survivin)Baculoviral IAP Repeat Containing 5Apoptosis inhibition-3.3<0.01
TOP2ATopoisomerase (DNA) II AlphaDNA replication-2.6<0.05

This table is a representative summary based on typical findings in etoposide gene expression studies. Actual values may vary between specific experiments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are generalized protocols for the key experiments cited.

Cell Culture and Drug Treatment
  • Cell Lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded at a specific density (e.g., 1 x 10^6 cells/well in a 6-well plate) and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the drug (e.g., Doxorubicin at 1 µM or Etoposide at 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

Gene Expression Analysis (Microarray)
  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Acquisition: The microarray is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

  • Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis (e.g., t-test or ANOVA) is performed to identify differentially expressed genes between treated and control samples. A fold change and p-value cutoff are typically applied to determine significance.

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: mRNA is enriched from total RNA and fragmented. cDNA is synthesized from the fragmented mRNA, and sequencing adapters are ligated to the ends of the cDNA fragments.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is performed using software packages like DESeq2 or edgeR to identify genes with significant changes in expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by topoisomerase II inhibitors and a typical experimental workflow for gene expression analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture drug_treatment Drug Treatment cell_culture->drug_treatment rna_extraction RNA Extraction drug_treatment->rna_extraction quality_control RNA Quality Control rna_extraction->quality_control gene_expression Gene Expression Profiling (Microarray or RNA-Seq) quality_control->gene_expression data_analysis Bioinformatic Analysis gene_expression->data_analysis pathway_analysis Pathway Enrichment data_analysis->pathway_analysis

Caption: Experimental workflow for comparative gene expression analysis.

topoisomerase_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug Topoisomerase II Inhibitor (Aclacinomycin, Doxorubicin, Etoposide) topoII Topoisomerase II drug->topoII Inhibits dsb DNA Double-Strand Breaks drug->dsb Stabilizes TopoII-DNA complex leading to dna DNA topoII->dna Relieves supercoiling atm_atr ATM/ATR Kinases dsb->atm_atr Activates p53 p53 Activation atm_atr->p53 Phosphorylates cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest Induces apoptosis Apoptosis p53->apoptosis Induces

Caption: Topoisomerase II inhibitor-induced DNA damage response pathway.

Conclusion

This comparative guide highlights the common molecular mechanisms and gene expression changes induced by topoisomerase II inhibitors, with a focus on providing a framework for understanding the effects of this compound and its analogs. The data presented for Doxorubicin and Etoposide reveal a conserved cellular response characterized by the activation of DNA damage repair pathways, cell cycle arrest, and apoptosis. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies on this important class of anticancer agents. Further research involving direct gene expression profiling of this compound is warranted to elucidate its specific molecular signature and potential therapeutic advantages.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxyaclacinomycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxyaclacinomycin B. The following procedures are based on best practices for handling potent cytotoxic compounds and data extrapolated from the closely related compound, Aclarubicin HCl, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should use this information to supplement their internal safety protocols and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/Specification
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorNIOSH/MSHA or EN 149
Hand Compatible chemical-resistant gloves (e.g., nitrile)Follow manufacturer guidelines
Eye/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN 166
Body Protective clothing, including a lab coat, and/or disposable gownFollow internal lab protocols

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving Receive Package inspect Inspect for Damage receiving->inspect storage Store in a Designated, Ventilated, and Secure Area inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood preparation Prepare Solutions fume_hood->preparation experiment Conduct Experiment preparation->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces waste_collection Collect Waste in Labeled, Sealed Containers decontaminate_surfaces->waste_collection decontaminate_equipment Decontaminate Equipment decontaminate_equipment->waste_collection disposal Dispose of Waste via Approved Hazardous Waste Stream waste_collection->disposal

Workflow for Safe Handling of this compound

Detailed Experimental Protocol: Safe Handling and Preparation of this compound Solutions

This protocol outlines the step-by-step procedure for safely handling this compound and preparing solutions for experimental use.

1. Pre-Experiment Preparation: 1.1. Ensure a calibrated chemical fume hood is available and functioning correctly. 1.2. Assemble all necessary materials, including the vial of this compound, appropriate solvent, calibrated pipettes, and sealable, labeled containers for solutions and waste. 1.3. Don all required personal protective equipment as specified in the PPE table above.

2. Handling the Solid Compound: 2.1. Perform all manipulations of the solid compound within the certified chemical fume hood. 2.2. Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. 2.3. Carefully open the vial, avoiding any dispersal of the powder.

3. Solution Preparation: 3.1. Using a calibrated pipette, add the desired volume of solvent to the vial containing this compound. 3.2. Gently agitate the vial to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol generation. 3.3. Transfer the prepared solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

4. Post-Handling Procedures: 4.1. Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate decontamination solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water). 4.2. Collect all disposable materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container. 4.3. Remove personal protective equipment in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream. 4.4. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant containerDispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Solutions of this compound Labeled, sealed, and leak-proof containerDispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (disposable) Labeled, sealed, and puncture-resistant containerCollect and dispose of as hazardous chemical waste.
Contaminated PPE Labeled, sealed plastic bag or containerDispose of as hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeImmediate Action
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. If safe to do so, cover the spill with an absorbent material. Decontaminate the area using appropriate procedures. Report the spill to the safety officer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.